Product packaging for 4-(tert-Butyl)-2-iodophenol(Cat. No.:CAS No. 38941-98-9)

4-(tert-Butyl)-2-iodophenol

Cat. No.: B1277556
CAS No.: 38941-98-9
M. Wt: 276.11 g/mol
InChI Key: DTNQNHHVSJPDSG-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-iodophenol (CAS 38941-98-9) is an iodinated phenolic compound with the molecular formula C 10 H 13 IO and a molecular weight of 276.11 g/mol . This chemical serves as a versatile and valuable organic intermediate and building block in sophisticated chemical synthesis and research applications . Its structure, featuring both a sterically hindered tert-butyl group and a reactive iodine substituent on the phenol ring, makes it particularly useful in constructing complex molecules and in metal-catalyzed cross-coupling reactions. Research Applications and Value: The primary research value of this compound lies in its role as a precursor in pharmaceutical research and the synthesis of fine chemicals . The iodine atom is an excellent participant in key transformations such as Ullmann-type couplings and other cross-coupling reactions (e.g., Suzuki, Heck), which are fundamental methodologies for creating biaryl structures prevalent in active pharmaceutical ingredients (APIs) and functional materials . Furthermore, the phenolic hydroxyl group can be functionalized into ethers or esters, providing a handle for further chemical modification and diversification of the molecular scaffold. Physical and Chemical Properties: This compound has a calculated density of approximately 1.563 g/cm³ and a boiling point of around 254.4°C at 760 mmHg . It is typically supplied with a high purity of 99% , available in industrial and pharmaceutical grades to meet diverse research needs . Handling and Regulatory Information: This product is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or animal use. It should be handled by qualified personnel in a controlled laboratory environment. Please refer to the specific Safety Data Sheet for detailed handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13IO B1277556 4-(tert-Butyl)-2-iodophenol CAS No. 38941-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNQNHHVSJPDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436332
Record name 4-(tert-Butyl)-2-iodophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38941-98-9
Record name 4-(tert-Butyl)-2-iodophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butyl-2-iodophenol
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Foundational & Exploratory

A Comprehensive Technical Guide to 4-(tert-Butyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 38941-98-9

This technical guide provides an in-depth overview of 4-(tert-Butyl)-2-iodophenol, a substituted phenolic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers its chemical properties, a detailed synthesis protocol, and explores its potential biological significance by examining related compounds.

Core Compound Properties

This compound is a derivative of phenol containing both a bulky tert-butyl group and an iodine atom on the aromatic ring. These substitutions are expected to influence its chemical reactivity and biological activity.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 38941-98-9[1]
Molecular Formula C₁₀H₁₃IO[2]
Molecular Weight 276.11 g/mol [2]
Synonyms 2-iodo-4-tert-butylphenol[1]

Synthesis of this compound

The primary method for the synthesis of this compound is through the direct iodination of 4-tert-butylphenol.

Experimental Protocol: Iodination of 4-tert-butylphenol.[2]

This protocol details a general procedure for the synthesis of this compound from 4-tert-butylphenol.[2]

Materials:

  • 4-tert-butylphenol

  • Iodine monochloride

  • Acetic acid

  • Aqueous sodium bisulfite

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A 300 mL reactor is dried and thoroughly purged with nitrogen.

  • 20.0 g (133 mmol) of 4-tert-butylphenol and 100 mL of acetic acid are added to the reactor.

  • Subsequently, 25.0 g (154 mmol) of iodine monochloride is introduced.

  • The reaction mixture is heated to reflux at 120°C for 7.5 hours.

  • Upon completion, the reaction is quenched by the addition of aqueous sodium bisulfite.

  • The soluble components of the reaction mixture are extracted with dichloromethane.

  • The resulting organic phase is washed with a saturated aqueous solution of sodium bicarbonate and then dried using anhydrous magnesium sulfate.

  • The desiccant is removed by filtration.

  • The solvent is evaporated from the filtrate by distillation.

  • The final product is purified by silica gel column chromatography, yielding 15.4 g of a reddish-brown solid.

Table 2: Summary of Synthesis Parameters

ParameterValue
Starting Material 4-tert-butylphenol
Reagent Iodine monochloride
Solvent Acetic acid
Reaction Temperature 120°C
Reaction Time 7.5 hours
Purification Method Silica gel column chromatography

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound A Charge Reactor: 4-tert-butylphenol Acetic Acid B Add Reagent: Iodine Monochloride A->B C Reflux: 120°C, 7.5 hours B->C D Quench Reaction: Aqueous Sodium Bisulfite C->D E Extraction: Dichloromethane D->E F Wash Organic Layer: Saturated NaHCO₃ Solution E->F G Dry and Filter: Anhydrous MgSO₄ F->G H Solvent Removal: Distillation G->H I Purification: Silica Gel Chromatography H->I J Final Product: This compound I->J

Synthesis workflow for this compound.

Potential Biological Activities and Applications in Drug Development

While specific biological data for this compound is not extensively available in the current literature, the structural motifs of tert-butylated phenols and iodinated phenols are present in many biologically active molecules. This suggests potential areas for future investigation.

Inferred Antioxidant and Anti-inflammatory Properties

Phenolic compounds, in general, are known for their antioxidant properties. The tert-butyl group, being sterically hindering, can enhance the stability of the phenoxy radical, which is formed during the scavenging of free radicals. This structural feature is a cornerstone of the antioxidant activity of many synthetic phenols used as industrial antioxidants. For instance, 2,4-di-tert-butylphenol (2,4-DTBP) has demonstrated notable antioxidant activity.[3] Some phenolic compounds are also known to exhibit anti-inflammatory effects by modulating various signaling pathways.[4]

Potential as an Intermediate in Pharmaceutical Synthesis

Halogenated phenols, including iodinated phenols, are valuable intermediates in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of complex molecular architectures found in many pharmaceutical agents. For example, 4-Bromo-2-iodophenol is utilized in the synthesis of a variety of pharmacologically active molecules, including potential anticancer and antiviral agents.[5] The iodine atom in this compound can serve as a reactive handle for such synthetic transformations.

Possible Role in Modulating Signaling Pathways

Due to the limited specific research on this compound, its direct interactions with signaling pathways are unknown. However, based on the activities of structurally related compounds like 2,4-di-tert-butylphenol (2,4-DTBP), we can infer potential areas of interest. 2,4-DTBP has been shown to induce adipogenesis in human mesenchymal stem cells by activating the Retinoid X Receptor (RXR).[6] RXRs are nuclear receptors that form heterodimers with other receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs), to regulate gene expression involved in various metabolic processes.

The diagram below illustrates a generalized signaling pathway that could be investigated for this compound, based on the known activity of 2,4-DTBP.

Inferred_Signaling_Pathway Hypothetical Signaling Pathway for Substituted Phenols cluster_cell Cell cluster_nucleus Nucleus RXR RXR PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to PPAR PPARγ PPAR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Ligand This compound (Hypothetical Ligand) Ligand->RXR Activates

Hypothetical signaling pathway for substituted phenols.

Future Research Directions

The current body of literature on this compound is primarily focused on its synthesis. There is a clear need for further investigation into its biological properties. Future research should aim to:

  • Evaluate its antioxidant and anti-inflammatory potential through in vitro and in vivo assays.

  • Screen for activity against various biological targets , including enzymes and receptors relevant to human diseases.

  • Explore its utility as a building block in the synthesis of novel compounds with potential therapeutic applications.

  • Investigate its interaction with nuclear receptors and other signaling pathways to elucidate its mechanism of action at the molecular level.

By pursuing these avenues of research, the scientific community can unlock the full potential of this compound in drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(tert-Butyl)-2-iodophenol

Introduction: this compound is a substituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. As a bifunctional molecule, featuring both a nucleophilic hydroxyl group and a reactive carbon-iodine bond, it serves as a versatile building block for the synthesis of more complex molecular architectures. The presence of the bulky tert-butyl group influences its solubility and steric profile, while the iodine atom provides a handle for various cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with detailed protocols for its preparation and evaluation.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for its use in experimental settings, including reaction setup, purification, and analytical characterization.

PropertyValueReference
Molecular Weight 276.11 g/mol [1][2][3]
Molecular Formula C₁₀H₁₃IO[1][4][5]
CAS Number 38941-98-9[1][2][4]
Appearance White to off-white solid[2][4]
Melting Point 73-75 °C[2]
Boiling Point 78-80 °C at 0.3 Torr[2]
Density (Predicted) 1.563 ± 0.06 g/cm³[2]
pKa (Predicted) 8.73 ± 0.18[2]
Storage 2-8°C, protect from light, keep sealed in dry conditions[2][6]

Synonyms: 4-t-butyl-2-iodophenol, 2-Iodo-4-tert-butylphenol, Phenol, 4-(1,1-dimethylethyl)-2-iodo-.[2][4]

Synthesis of this compound

The primary synthetic route to this compound involves the direct iodination of 4-tert-butylphenol. The following protocol is based on established laboratory procedures.

Experimental Protocol: Iodination of 4-tert-butylphenol

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

  • 4-tert-butylphenol (133 mmol)

  • Iodine monochloride (154 mmol)

  • Acetic acid (100 mL)

  • Dichloromethane

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Nitrogen gas supply

  • 300 mL reactor with reflux condenser and stirring apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Ensure the 300 mL reactor is thoroughly dried and purged with nitrogen gas. Add 20.0 g (133 mmol) of 4-tert-butylphenol and 100 mL of acetic acid to the reactor.[1]

  • Addition of Iodinating Agent: While stirring, add 25.0 g (154 mmol) of iodine monochloride to the mixture.[1]

  • Reaction: Heat the reaction mixture to 120°C and maintain at reflux for 7.5 hours.[1]

  • Quenching: After the reaction is complete, cool the mixture and carefully quench it by adding aqueous sodium bisulfite solution to neutralize any remaining iodine monochloride.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[1]

  • Washing: Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution and water.[1]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then remove the desiccant by filtration.[1]

  • Purification: Remove the solvent from the filtrate by distillation (rotary evaporation). Purify the resulting crude solid by silica gel column chromatography to yield the final product.[1]

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification A Dry and purge reactor with Nitrogen B Add 4-tert-butylphenol and Acetic Acid A->B C Add Iodine Monochloride B->C Start Reaction D Heat to 120°C (Reflux) for 7.5 hours C->D E Quench with aq. Sodium Bisulfite D->E Reaction Complete F Extract with Dichloromethane E->F G Wash organic layer F->G H Dry with MgSO4 & Filter G->H I Purify by Column Chromatography H->I J This compound (Final Product) I->J

Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

While specific biological activities of this compound are not extensively documented, its structure is analogous to other iodophenols used as key intermediates in pharmaceutical research.[7] Its primary value lies in its utility as a synthetic building block.

  • Cross-Coupling Reactions: The carbon-iodine bond is highly susceptible to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the straightforward introduction of various functional groups (aryl, alkynyl, amino, etc.) at the ortho-position to the hydroxyl group, enabling the construction of diverse molecular libraries for drug screening.

  • Synthesis of Complex Phenols: It serves as a precursor for ortho-functionalized phenolic derivatives.[7] Such motifs are present in numerous biologically active molecules and natural products.

  • Fragment-Based Drug Discovery: As a substituted phenol, it can be used as a fragment in screening campaigns to identify lead compounds that bind to therapeutic targets. The tert-butyl group can provide desirable lipophilicity and van der Waals interactions within a protein's binding pocket.

G cluster_coupling C-I Bond Reactivity (Cross-Coupling) cluster_hydroxyl O-H Bond Reactivity A This compound B Suzuki (+ Boronic Acid) A->B C-C bond C Sonogashira (+ Alkyne) A->C C-C bond D Buchwald-Hartwig (+ Amine) A->D C-N bond E Etherification (Williamson Synthesis) A->E C-O bond F Esterification (+ Acyl Chloride) A->F C-O bond

Key reaction pathways for this compound.

Exemplary Protocols for Biological Evaluation

Given the lack of specific bioactivity data for this compound, researchers can adapt established assays used for structurally related phenolic compounds to investigate its potential antioxidant, cytotoxic, and anti-inflammatory properties.[8][9][10]

Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol assesses the ability of a compound to act as a free radical scavenger.[8][10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • This compound stock solution in methanol

  • Methanol (for dilutions and blank)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate and microplate reader

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the this compound stock solution in methanol to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add 100 µL of each sample dilution to respective wells. Also include wells for a methanol blank and the positive control.

  • Reaction Initiation: Add 100 µL of the DPPH solution to all wells.[8]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the methanol blank with DPPH, and A_sample is the absorbance of the test compound with DPPH.[8] The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting inhibition percentage against concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of test compound B Add samples to 96-well plate A->B C Add DPPH solution to all wells B->C D Incubate in dark for 30 minutes C->D E Measure absorbance at 517 nm D->E F Calculate % Inhibition and IC50 value E->F

General workflow for a DPPH antioxidant assay.
Experimental Protocol: MTT Assay (Cytotoxicity)

This protocol assesses the effect of a compound on cell viability.[8][10]

Materials:

  • Cell line of interest (e.g., HeLa, A549) in complete culture medium

  • This compound stock solution (dissolved in DMSO, then diluted in medium)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Measurement: Measure the absorbance at 570 nm.[8]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Determine the IC₅₀ value (concentration that inhibits 50% of cell growth).[8]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined structure provides two distinct reactive sites, making it an ideal starting material for synthesizing diverse and complex molecules. While its own biological profile is an area ripe for investigation, its primary utility for researchers in drug development lies in its role as a foundational building block for creating novel compounds with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of this and related compounds.

References

An In-depth Technical Guide to the Physical Properties of 4-(tert-Butyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 4-(tert-Butyl)-2-iodophenol, a key chemical intermediate. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, application in synthesis, and purification. A summary of these properties is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃IO[1][2][3]
Molecular Weight 276.11 g/mol [1][2]
Appearance White to off-white solid[1][4]
Melting Point 73-75 °C[4]
Boiling Point 78-80 °C at 0.3 Torr[4]
Density (Predicted) 1.563 ± 0.06 g/cm³[4]
pKa (Predicted) 8.73 ± 0.18[4]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, and benzene.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physical properties and for the synthesis of pure substances. The following sections provide both a general overview of methods for characterizing physical properties and a specific protocol for the synthesis of this compound.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the iodination of 4-tert-butylphenol.[6]

Materials:

  • 4-tert-butylphenol

  • Acetic acid

  • Iodine monochloride

  • Aqueous sodium bisulfite

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A 300 mL reactor is thoroughly purged with nitrogen and dried.

  • 20.0 g (133 mmol) of 4-tert-butylphenol and 100 mL of acetic acid are added to the reactor.[6]

  • Subsequently, 25.0 g (154 mmol) of iodine monochloride is added.[6]

  • The reaction mixture is heated at reflux for 7.5 hours at 120°C.[6]

  • Upon completion, the reaction is quenched with aqueous sodium bisulfite.[6]

  • The soluble material is extracted with dichloromethane.[6]

  • The organic phase is washed with saturated aqueous sodium bicarbonate solution and dried with anhydrous magnesium sulfate.[6]

  • The desiccant is removed by filtration, and the solvent is removed by distillation.[6]

  • The final product is purified by silica gel column chromatography to yield a reddish-brown solid.[6]

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

  • Capillary tubes

  • Thermometer

  • Melting point apparatus (e.g., Thiele tube or a digital device)

  • Heat source (e.g., Bunsen burner or heating block)[7]

Procedure:

  • A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7]

  • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7]

  • The assembly is placed in a heating bath (e.g., oil bath in a Thiele tube) or a melting point apparatus.

  • The sample is heated slowly, at a rate of approximately 2°C per minute, as the melting point is approached.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[7] For a pure compound, this range is typically narrow (0.5-1.0°C).

Determination of Boiling Point

The boiling point is determined for liquid substances; for solids like this compound, this would be applicable after melting or if the compound is distilled under reduced pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube sealed at one end

  • Thermometer

  • Heating apparatus (e.g., aluminum block or oil bath)[8][9]

Procedure:

  • A few drops of the liquid sample are placed in a small test tube.[8]

  • A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.[8]

  • The test tube is attached to a thermometer and heated gently and uniformly.[8]

  • As the liquid heats, air trapped in the capillary tube will bubble out.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This is the boiling point of the liquid at the given atmospheric pressure.[8]

Determination of Solubility

The solubility of a compound in various solvents provides insights into its polarity and functional groups.

Procedure:

  • Place approximately 10 mg of the solid compound into a small test tube.[10]

  • Add about 0.5 mL of the solvent (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl) to the test tube.[11]

  • Vigorously shake or stir the mixture for a few minutes.[1][4]

  • Observe whether the solid dissolves completely, partially, or not at all.[11]

  • For water-soluble compounds, the pH of the resulting solution can be tested with litmus paper to determine if the compound is acidic or basic.[10]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactant1 4-tert-butylphenol Reaction Reflux at 120°C for 7.5h Reactant1->Reaction Reactant2 Iodine monochloride Reactant2->Reaction Solvent Acetic Acid Solvent->Reaction Quench Quench with aq. NaHSO₃ Reaction->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash with aq. NaHCO₃ Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Remove Solvent Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product This compound Purify->Product Physical_Property_Determination cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_results Data Output Sample Pure this compound Grind Grind to fine powder Sample->Grind BP Boiling Point Determination Sample->BP MP Melting Point Determination Grind->MP Sol Solubility Tests Grind->Sol MP_Range Melting Range (°C) MP->MP_Range BP_Temp Boiling Point (°C at pressure) BP->BP_Temp Sol_Profile Solubility Profile Sol->Sol_Profile

References

In-Depth Technical Guide to the Spectral Data of 4-(tert-Butyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(tert-butyl)-2-iodophenol, a key intermediate in various chemical syntheses. This document presents available quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.63s-1HAr-H
7.26d8.41HAr-H
6.91d8.51HAr-H
5.30s-1H-OH
1.27s-9H-C(CH₃)₃

¹³C NMR (Carbon NMR) Data

At present, publicly accessible, experimentally determined ¹³C NMR data for this compound is not available.

Infrared (IR) Spectroscopy
Functional GroupExpected Absorption Range (cm⁻¹)
O-H stretch (Phenol)3200-3600 (broad)
C-H stretch (Aromatic)3000-3100
C-H stretch (Aliphatic)2850-3000
C=C stretch (Aromatic)1450-1600
C-O stretch (Phenol)1200-1260
C-I stretch500-600
Mass Spectrometry (MS)

Experimentally determined mass spectrometry data for the parent molecule is not currently available in the public domain. However, predicted mass spectral data is available.

Predicted Mass Spectrometry Data [1]

AdductPredicted m/z
[M+H]⁺277.0084
[M+Na]⁺298.9903
[M-H]⁻274.9938
[M]⁺276.0006

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

NMR Spectroscopy

NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[2] The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[2] For ¹H NMR, the data is acquired and processed to show chemical shifts (δ) in parts per million (ppm), signal multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration values. For ¹³C NMR, the spectrum is typically proton-decoupled to yield singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples such as this compound, the spectrum can be obtained by preparing a potassium bromide (KBr) pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a typical range of 4000-400 cm⁻¹, and the positions of absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For high-resolution mass spectrometry (HRMS), a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight) mass spectrometer can be utilized.[2] The instrument is operated in a suitable ionization mode (e.g., electron ionization for GC-MS or a softer ionization technique for HRMS) to generate ions that are then separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data ¹H: Chemical Shift, Multiplicity, Integration ¹³C: Chemical Shift NMR->NMR_Data IR_Data Functional Group Identification (O-H, C-H, C=C, C-O, C-I) IR->IR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation of This compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Workflow for Spectroscopic Characterization

References

Chemical Identification and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4-(tert-Butyl)-2-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound. The data herein is compiled from available safety data sheets and chemical databases. Where specific data for this compound is unavailable, information has been carefully extrapolated from the closely related compounds: 4-tert-butylphenol and 4-iodophenol. All inferred information is clearly noted.

This compound is a substituted phenol derivative. Understanding its physical and chemical properties is fundamental to its safe handling and use in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₀H₁₃IO[1]
Molecular Weight 276.11 g/mol [1]
CAS Number 38941-98-9[1]
Appearance Solid[2]
Purity 95% - 97%[2][3]
Storage Temperature 2-8°C, keep in a dark place, sealed in dry conditions[2]

Note: Some sources indicate the physical form as liquid, suggesting it may be handled in a dissolved state or that its melting point is near ambient temperature.[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following GHS classifications have been identified.

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, OralH302: Harmful if swallowedGHS07 (Exclamation Mark)[2]
Skin Corrosion/IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)[3]
Eye Damage/IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)[3]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritationGHS07 (Exclamation Mark)[3]

Inferred Hazards: Based on the parent compounds, additional hazards may be present. 4-tert-butylphenol is noted to cause serious eye damage (H318), is suspected of damaging fertility (H361f), and is toxic to aquatic life with long-lasting effects (H411).[4][5] 4-iodophenol is also classified as causing severe skin burns and eye damage.[6] Therefore, it is prudent to handle this compound with the assumption that it may share these hazardous properties.

Personal Protective Equipment (PPE)

Due to the identified and inferred hazards, stringent adherence to personal protective equipment protocols is mandatory when handling this compound.

Protection TypeMinimum Requirement
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat and, for larger quantities, an apron or full-body suit.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

The following diagram illustrates the logical workflow for ensuring personal safety when handling this compound.

PPE_Workflow Personal Protective Equipment Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Assess_Hazards Assess Hazards (H302, H315, H319, H335) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Identifies need Don_PPE Don PPE Correctly Select_PPE->Don_PPE Proceed to handling Handle_Chemical Handle Chemical in Controlled Environment Don_PPE->Handle_Chemical Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE Inspect_PPE Inspect PPE for Damage Doff_PPE->Inspect_PPE Clean_Dispose Clean or Dispose of PPE Inspect_PPE->Clean_Dispose If damaged, dispose Inspect_PPE->Clean_Dispose If reusable, clean Wash_Hands Wash Hands Thoroughly Clean_Dispose->Wash_Hands

Caption: Workflow for PPE selection and use.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Handling:

  • Work in a well-ventilated area, preferably a certified chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Use non-sparking tools and ground all equipment when handling large quantities.

  • Do not eat, drink, or smoke in the handling area.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.

  • Protect from light and moisture.[2][4]

  • Store at a controlled temperature, with 2-8°C being recommended.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release and Firefighting Measures

Accidental Release:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wear appropriate PPE and contain the spill using inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.[4]

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Prevent Environmental Contamination: Do not allow the substance to enter drains or waterways.[4]

Firefighting:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[4]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.[4]

  • Specific Hazards: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, and hydrogen iodide may be generated.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

The following diagram illustrates the general workflow for responding to a chemical spill.

Spill_Response_Workflow Chemical Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size and Hazard Level Evacuate->Assess Small_Spill Small & Controllable Assess->Small_Spill Minor Large_Spill Large or Unknown Assess->Large_Spill Major Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Emergency_Services Call Emergency Services Large_Spill->Emergency_Services Contain Contain Spill with Inert Material Don_PPE->Contain Collect Collect Absorbed Material Contain->Collect Clean Decontaminate Spill Area Collect->Clean Dispose Dispose of Waste According to Regulations Clean->Dispose

References

4-(tert-Butyl)-2-iodophenol stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 4-(tert-Butyl)-2-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific stability and degradation data for this compound in publicly accessible literature, this guide combines direct supplier recommendations with established principles for the handling of substituted phenols and iodo-aromatic compounds. The information herein is intended to provide researchers, scientists, and drug development professionals with a robust framework for the safe and effective storage and handling of this compound to maintain its integrity for research and development activities.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. As with any specialized chemical reagent, understanding its stability profile is critical for ensuring the reliability and reproducibility of experimental results. Improper storage and handling can lead to degradation, introducing impurities that may compromise research outcomes. This document outlines the best practices for the storage and handling of this compound, based on available data and general chemical knowledge of related substances.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₁₃IO
Molecular Weight 276.11 g/mol
Appearance Solid
Storage Temperature 2-8°C[1]

Stability Profile

3.1. General Considerations for Phenols

Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metals. This often results in the formation of colored impurities. They are also weakly acidic and can react with strong bases.

3.2. Considerations for Iodo-Aromatic Compounds

The carbon-iodine bond in aromatic compounds can be susceptible to cleavage, particularly in the presence of light (photolysis) or heat. This can lead to the formation of de-iodinated byproducts or other degradation products.

3.3. Incompatible Materials

Based on the general reactivity of phenols and iodo-aromatics, it is prudent to avoid storing this compound with the following:

  • Strong Oxidizing Agents: Can lead to rapid degradation and potentially hazardous reactions.

  • Strong Bases: May react with the acidic phenolic hydroxyl group.

  • Certain Metals: Some metals can catalyze the oxidation of phenols.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended.

4.1. Storage Conditions

A summary of recommended storage conditions is provided in the table below.

ParameterRecommendationRationale
Temperature 2-8°C[1]Reduces the rate of potential degradation reactions.
Light Keep in a dark place[1]Prevents light-induced degradation (photolysis).
Atmosphere Sealed in dry conditions[1]Minimizes exposure to moisture and atmospheric oxygen.
Container Tightly sealed, inert materialPrevents contamination and reaction with container materials.

4.2. Handling

General safe handling practices for chemical reagents should be followed. It is advisable to handle this compound in a well-ventilated area, such as a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Logical Workflow for Ensuring Stability

The following diagram illustrates the logical workflow for maintaining the stability of this compound from procurement to use.

A Procurement of This compound B Verify Certificate of Analysis (CoA) and Receipt Date A->B C Store Immediately Under Recommended Conditions (2-8°C, Dark, Dry, Sealed) B->C D Aliquot for Use (if necessary) C->D E Minimize Exposure to Light, Air, and Moisture During Weighing and Handling C->E D->E F Use in Experiment E->F G Reseal and Return to Proper Storage Promptly F->G H Monitor for Signs of Degradation (e.g., color change) G->H

Caption: Logical workflow for maintaining chemical stability.

Potential Degradation Pathway Considerations

Without specific experimental data, a hypothetical degradation pathway can be inferred based on the chemical nature of substituted phenols. The following diagram illustrates potential areas of instability on the molecule.

Caption: Potential sites of molecular instability.

Conclusion

The stability of this compound is best maintained by strict adherence to recommended storage conditions, specifically refrigeration at 2-8°C in a dark, dry, and sealed environment. While detailed degradation studies are not widely published, understanding the general sensitivities of substituted phenols and iodo-aromatic compounds allows for the implementation of effective handling and storage protocols. By following the guidelines outlined in this document, researchers can minimize the risk of chemical degradation and ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

An In-depth Technical Guide to the Synthesis of 4-(tert-Butyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(tert-Butyl)-2-iodophenol, a valuable intermediate in the development of various pharmaceutical and specialty chemical applications. This document details established synthetic methodologies, complete with experimental protocols and comparative data, to assist researchers in the efficient and safe production of this compound.

Introduction

This compound is a substituted phenol derivative of significant interest in organic synthesis. Its structure, featuring a bulky tert-butyl group and an iodine atom ortho to the hydroxyl group, makes it a versatile building block. The tert-butyl group provides steric hindrance and influences the electronic properties of the aromatic ring, while the iodo-substituent serves as a key functional group for further chemical transformations, such as cross-coupling reactions, to introduce molecular complexity.

Synthetic Pathways

The primary and most direct route to this compound is the electrophilic iodination of the readily available starting material, 4-(tert-butyl)phenol. Several methods have been developed for this transformation, with the choice of iodinating agent and reaction conditions influencing the yield and purity of the final product.

A prevalent method involves the use of iodine monochloride (ICl) as the iodinating agent in an acidic medium. This approach offers high regioselectivity for the position ortho to the activating hydroxyl group. Alternative, milder methods employing combinations of iodine with an oxidant, such as hydrogen peroxide (H₂O₂), or potassium iodide with an oxidant like tert-butyl hydroperoxide (TBHP), have also been explored for the iodination of phenols.

Data Presentation: Comparison of Synthetic Methods
MethodIodinating AgentOxidantSolventTemperature (°C)Reaction Time (h)Yield (%)
Method 1 Iodine Monochloride (ICl)-Acetic Acid1207.5up to 96%[1]
Method 2 Iodine (I₂)Hydrogen Peroxide (H₂O₂)Water5024Good to Excellent (General for phenols)
Method 3 Potassium Iodide (KI)tert-Butyl Hydroperoxide (TBHP)MethanolRoom Temperature-Good to Excellent (General for phenols)[2]

Experimental Protocols

Method 1: Synthesis of this compound using Iodine Monochloride

This protocol is adapted from a standard procedure for the direct iodination of 4-tert-butylphenol.[1]

Materials:

  • 4-tert-butylphenol

  • Iodine monochloride (ICl)

  • Acetic acid

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Aqueous sodium bisulfite solution

  • Anhydrous magnesium sulfate

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • A 300 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is thoroughly dried and flushed with nitrogen gas.

  • To the flask, add 20.0 g (133 mmol) of 4-tert-butylphenol and 100 mL of acetic acid.

  • Stir the mixture until the 4-tert-butylphenol is completely dissolved.

  • Slowly add 25.0 g (154 mmol) of iodine monochloride to the reaction mixture through the dropping funnel.

  • Heat the reaction mixture to reflux at 120°C and maintain for 7.5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the addition of an aqueous sodium bisulfite solution until the dark color of excess iodine disappears.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is purified by silica gel column chromatography to yield the final product as a reddish-brown solid.

Yield: 15.4 g of a reddish-brown solid. A subsequent step in the source document reports a 96% yield for a related transformation.[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start 4-tert-butylphenol Reagents Iodine Monochloride Acetic Acid Reaction Reflux at 120°C for 7.5h Reagents->Reaction Quenching Quench with Sodium Bisulfite Reaction->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Washing Wash with NaHCO3 (aq) Extraction->Washing Drying Dry with MgSO4 Washing->Drying Evaporation Solvent Removal Drying->Evaporation Purification Silica Gel Chromatography Evaporation->Purification Product This compound Purification->Product

References

An In-depth Technical Guide to 4-(tert-Butyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for 4-(tert-Butyl)-2-iodophenol. The information is structured to be a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named under IUPAC nomenclature. Its identity is further clarified by its CAS registry number and various chemical identifiers.

The accepted IUPAC name for this compound is 4-tert-butyl-2-iodophenol .

Synonyms:

  • 2-Iodo-4-tert-butylphenol[1]

  • 4-(1,1-dimethylethyl)-2-iodophenol[1]

  • 1-(tert-Butyl)-4-hydroxy-3-iodobenzene[1]

Physicochemical Properties

A summary of the key physicochemical properties for 4-tert-butyl-2-iodophenol is presented below. This data is essential for understanding its behavior in experimental settings.

PropertyValueReference
CAS Number 38941-98-9[2]
Molecular Formula C₁₀H₁₃IO[1][2]
Molecular Weight 276.11 g/mol [1][2]
Physical Form Liquid or Solid[1]
Purity 95% - 96%[1]
InChI Key DTNQNHHVSJPDSG-UHFFFAOYSA-N[1]

Synthesis Protocol

The following section details a general experimental protocol for the synthesis of this compound from its precursor, 4-tert-butylphenol.

Objective: To synthesize this compound via iodination of 4-tert-butylphenol.

Materials:

  • 4-tert-butylphenol (133 mmol)

  • Acetic acid (100 mL)

  • Iodine monochloride (154 mmol)

  • Aqueous sodium bisulfite

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Nitrogen gas supply

  • 300 mL reactor with reflux condenser

Procedure:

  • Reaction Setup: The 300 mL reactor is thoroughly dried and purged with nitrogen gas.[2]

  • Charging the Reactor: 20.0 g (133 mmol) of 4-tert-butylphenol and 100 mL of acetic acid are added to the reactor.[2]

  • Addition of Iodinating Agent: 25.0 g (154 mmol) of iodine monochloride is subsequently added to the mixture.[2]

  • Reflux: The reaction mixture is heated to 120°C and maintained at reflux for 7.5 hours.[2]

  • Quenching: Upon completion, the reaction is cooled and quenched by the addition of aqueous sodium bisulfite.[2]

  • Extraction: The reaction mixture is extracted with dichloromethane. The resulting organic phase is washed with a saturated aqueous sodium bicarbonate solution.[2]

  • Drying and Isolation: The organic layer is dried over anhydrous magnesium sulfate. The desiccant is removed by filtration, and the solvent is removed from the filtrate by distillation.[2]

  • Purification: The crude product is purified by silica gel column chromatography to yield the final product as a reddish-brown solid.[2]

Biological Activity and Signaling Pathways

Extensive searches for biological activity, associated signaling pathways, and in-depth experimental data for This compound did not yield significant results. The available literature primarily focuses on its synthesis and basic chemical properties.

However, a structurally related compound, 2,4-Di-tert-butylphenol (2,4-DTBP) , is a well-documented secondary metabolite found in various organisms and exhibits a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The mechanisms for 2,4-DTBP often involve the modulation of key signaling pathways, such as the induction of apoptosis in cancer cells through the intrinsic pathway involving p53 and caspases.[3]

It is crucial for researchers to note that this activity profile belongs to 2,4-Di-tert-butylphenol and should not be extrapolated to this compound without specific experimental validation.

Visualized Experimental Workflow

As no signaling pathways for the target compound could be identified, the following diagram illustrates the experimental workflow for its chemical synthesis.

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Iodination Reaction cluster_workup 3. Workup & Extraction cluster_purification 4. Isolation & Purification N2_Purge Purge Reactor with Nitrogen Add_Reactants Add 4-tert-butylphenol and Acetic Acid N2_Purge->Add_Reactants Add_ICl Add Iodine Monochloride Add_Reactants->Add_ICl Reflux Heat at 120°C for 7.5 hours Add_ICl->Reflux Quench Quench with Aq. Sodium Bisulfite Reflux->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash with Aq. NaHCO3 Extract->Wash Dry Dry with MgSO4 Wash->Dry Filter_Evap Filter & Evaporate Solvent Dry->Filter_Evap Chromatography Silica Gel Column Chromatography Filter_Evap->Chromatography Final_Product Final Product: This compound Chromatography->Final_Product

Caption: Synthesis workflow for this compound.

References

The Discovery and Synthesis of 4-(tert-Butyl)-2-iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butyl)-2-iodophenol is a substituted phenolic compound that has garnered interest as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. Its unique substitution pattern, featuring a bulky tert-butyl group and an iodine atom ortho to the hydroxyl group, imparts specific steric and electronic properties that are advantageous in various chemical transformations and can influence biological activity. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and potential applications of this compound, with a focus on detailed experimental protocols and the exploration of its relevance in drug discovery.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its identification, characterization, and use in synthetic and analytical applications.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₁₀H₁₃IO[1][2]
Molecular Weight 276.11 g/mol [1]
CAS Number 38941-98-9[2]
Appearance White to off-white solid
Melting Point 73-75 °C
Boiling Point 78-80 °C at 0.3 Torr
Purity ≥96%[2]
FTIR (cm⁻¹) A broad peak in the 3650-3250 cm⁻¹ region is expected for the O-H stretch due to hydrogen bonding. Strong absorptions around 1600-1450 cm⁻¹ are characteristic of the aromatic C=C stretching vibrations. A C-I stretching vibration is expected in the fingerprint region, typically around 600-500 cm⁻¹.
Mass Spectrum (m/z) The molecular ion peak [M]⁺ is expected at approximately 276. A significant fragment would likely be the loss of the tert-butyl group ([M-57]⁺).
¹H NMR (Predicted) Signals for the aromatic protons are expected in the range of δ 6.5-7.5 ppm. The hydroxyl proton signal would likely appear as a broad singlet between δ 4-7 ppm. The tert-butyl protons would present as a sharp singlet around δ 1.3 ppm.
¹³C NMR (Predicted) Aromatic carbons would appear in the δ 110-160 ppm region. The carbon bearing the hydroxyl group would be downfield, as would the carbon attached to the iodine atom. The quaternary carbon of the tert-butyl group would be around δ 34 ppm, and the methyl carbons of the tert-butyl group would be around δ 31 ppm.[3][4]

Experimental Protocols

The primary route for the synthesis of this compound is through the electrophilic iodination of 4-tert-butylphenol.

Synthesis of this compound[1]

Materials:

  • 4-tert-butylphenol

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Aqueous sodium bisulfite solution

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A 300 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with 4-tert-butylphenol (20.0 g, 133 mmol) and glacial acetic acid (100 mL).

  • The mixture is stirred until the 4-tert-butylphenol has completely dissolved.

  • Iodine monochloride (25.0 g, 154 mmol) is carefully added to the reaction mixture.

  • The reaction mixture is heated to reflux at 120 °C and maintained for 7.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of an aqueous sodium bisulfite solution until the dark color of excess iodine has disappeared.

  • The reaction mixture is then extracted with dichloromethane (3 x 100 mL).

  • The combined organic layers are washed with a saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography to afford this compound as a reddish-brown solid.

Synthesis and Mechanistic Diagrams

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism.

Synthesis_Workflow cluster_reagents Reagents cluster_process Process cluster_products Product 4-tert-butylphenol 4-tert-butylphenol Mixing Mixing 4-tert-butylphenol->Mixing Iodine Monochloride Iodine Monochloride Iodine Monochloride->Mixing Acetic Acid Acetic Acid Acetic Acid->Mixing Reflux (120 C, 7.5h) Reflux (120 C, 7.5h) Mixing->Reflux (120 C, 7.5h) Quenching Quenching Reflux (120 C, 7.5h)->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

A high-level workflow for the synthesis of this compound.

The mechanism involves the attack of the electron-rich phenol ring on the electrophilic iodine of iodine monochloride.

Iodination_Mechanism cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Aromatization PhenolRing 4-tert-butylphenol ICl I-Cl PhenolRing->ICl π-attack Intermediate Wheland Intermediate ICl->Intermediate σ-complex formation Deprotonation Loss of H+ Intermediate->Deprotonation Product This compound Deprotonation->Product Insulin_Signaling_Disruption Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor binds IRS1 IRS1 Insulin_Receptor->IRS1 activates PI3K PI3K IRS1->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt phosphorylates GSK3b GSK3b Akt->GSK3b inhibits Glycogen_Synthase Glycogen_Synthase GSK3b->Glycogen_Synthase inhibits Glycogen_Synthesis Glycogen_Synthesis Glycogen_Synthase->Glycogen_Synthesis promotes 4-tert-Butylphenol 4-tert-Butylphenol 4-tert-Butylphenol->IRS1 inhibits 4-tert-Butylphenol->Akt inhibits RXR_Activation_Pathway Substituted_Phenol This compound (or analog) RXR RXR Substituted_Phenol->RXR binds & activates Heterodimer RXR/PPARγ Heterodimer RXR->Heterodimer PPAR PPARγ PPAR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription initiates Biological_Response Adipogenesis, Metabolic Regulation Gene_Transcription->Biological_Response

References

The Synthetic Versatility of 4-(tert-Butyl)-2-iodophenol: An In-depth Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 4-(tert-Butyl)-2-iodophenol, a versatile building block in organic synthesis. The presence of three distinct functional moieties—a sterically hindered phenol, a reactive aryl iodide, and a bulky tert-butyl group—imparts a unique and tunable reactivity to the molecule. This document details its participation in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Ullmann coupling, as well as etherification reactions of the phenolic hydroxyl group. Experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Introduction

This compound is a valuable intermediate in the synthesis of complex organic molecules, finding applications in the development of novel pharmaceuticals, agrochemicals, and materials. Its utility stems from the orthogonal reactivity of its functional groups, which allows for selective transformations at either the phenolic hydroxyl or the carbon-iodine bond. The bulky tert-butyl group provides steric hindrance, influencing the regioselectivity of certain reactions and imparting unique properties to the resulting derivatives. This guide explores the core reactivity of this compound, providing a technical foundation for its application in synthetic strategies.

Core Reactivity at the Carbon-Iodine Bond

The carbon-iodine bond in this compound is the primary site for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, in comparison to C-Br or C-Cl bonds, allows for milder reaction conditions and broader substrate scope.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. This compound readily participates in this palladium-catalyzed reaction with a variety of arylboronic acids. The reaction typically proceeds with high yields, and the steric bulk of the tert-butyl group can influence the rotational barrier of the resulting biaryl bond.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

ParameterConditionNotes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosCatalyst choice can influence yield and reaction time.
Ligand SPhos, XPhos (if using Pd(OAc)₂)Bulky, electron-rich phosphine ligands are often effective.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can be critical for efficient transmetalation.
Solvent Toluene, Dioxane, DMF/H₂OA mixture of an organic solvent and water is commonly used.
Temperature 80-110 °CReaction temperature is dependent on the reactivity of the boronic acid.
Typical Yield 80-95%Yields are generally high for a range of arylboronic acids.

Detailed Experimental Protocol (Representative):

A flame-dried Schlenk flask is charged with this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol). The flask is evacuated and backfilled with argon. A degassed solution of potassium carbonate (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is then added. The reaction mixture is heated to 90 °C and stirred for 12-24 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the corresponding 4-tert-butyl-2-arylphenol.

Suzuki_Miyaura_Coupling ArylIodide This compound OxAdd Oxidative Addition ArylIodide->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd PdII_complex [Ar-Pd(II)-I]L_n OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation PdII_Aryl_complex [Ar-Pd(II)-Ar']L_n Transmetalation->PdII_Aryl_complex RedElim Reductive Elimination PdII_Aryl_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-tert-Butyl-2-arylphenol RedElim->Product

Suzuki-Miyaura Coupling Mechanism
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines. This compound can be effectively coupled with various primary and secondary amines using a palladium catalyst and a suitable phosphine ligand. The phenolic hydroxyl group may require protection, or the choice of base can be crucial to avoid side reactions.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

ParameterConditionNotes
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts or in situ generated catalysts can be used.
Ligand RuPhos, Xantphos, tBu₃P·HBF₄Ligand choice is critical for reaction efficiency.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are typically employed.
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are required.
Temperature 80-120 °CHigher temperatures may be needed for less reactive amines.
Typical Yield 70-90%Yields vary depending on the amine coupling partner.

Detailed Experimental Protocol (Representative):

To a flame-dried Schlenk tube, this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and RuPhos (0.02 mmol) are added. The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the tube is sealed. The reaction mixture is heated to 100 °C for 16-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the N-substituted-2-amino-4-tert-butylphenol.[1]

Buchwald_Hartwig_Amination ArylIodide This compound OxAdd Oxidative Addition ArylIodide->OxAdd Amine R₂NH AmineCoord Amine Coordination Amine->AmineCoord Pd0 Pd(0)L_n Pd0->OxAdd PdII_complex [Ar-Pd(II)-I]L_n OxAdd->PdII_complex PdII_complex->AmineCoord Base Base (e.g., NaOtBu) Deprotonation Deprotonation Base->Deprotonation PdII_Amine_complex [Ar-Pd(II)(NHR₂)-I]L_n AmineCoord->PdII_Amine_complex PdII_Amine_complex->Deprotonation PdII_Amido_complex [Ar-Pd(II)-NR₂]L_n Deprotonation->PdII_Amido_complex RedElim Reductive Elimination PdII_Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl-4-(tert-butyl)- 2-aminophenol RedElim->Product Ullmann_Coupling ArylIodide This compound OxAdd Oxidative Addition ArylIodide->OxAdd Nucleophile Nu-H (e.g., Ar'OH) Cu_Nucleophile Cu(I)-Nu Nucleophile->Cu_Nucleophile CuI Cu(I) Source CuI->Cu_Nucleophile Base Base (e.g., K₂CO₃) Base->Cu_Nucleophile Cu_Nucleophile->OxAdd CuIII_complex [Ar-Cu(III)-I(Nu)] OxAdd->CuIII_complex RedElim Reductive Elimination CuIII_complex->RedElim RedElim->CuI Catalyst Regeneration Product Ar-Nu RedElim->Product Williamson_Ether_Synthesis Phenol This compound Deprotonation Deprotonation Phenol->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation Phenoxide Phenoxide Ion Deprotonation->Phenoxide SN2 Sₙ2 Reaction Phenoxide->SN2 AlkylHalide R-X AlkylHalide->SN2 Product 4-tert-Butyl-2-alkoxyphenol SN2->Product Synthetic_Workflow Start This compound Etherification Williamson Ether Synthesis (e.g., with CH₃I) Start->Etherification Path A Suzuki2 Suzuki Coupling (with Ar'B(OH)₂) Start->Suzuki2 Path B Alkoxyiodophenol 4-tert-Butyl-2-iodoanisole Etherification->Alkoxyiodophenol Suzuki1 Suzuki Coupling (with Ar'B(OH)₂) Alkoxyiodophenol->Suzuki1 Product1 4-tert-Butyl-2-aryl-anisole Suzuki1->Product1 Arylphenol 4-tert-Butyl-2-arylphenol Suzuki2->Arylphenol Etherification2 Williamson Ether Synthesis (e.g., with CH₃I) Arylphenol->Etherification2 Product2 4-tert-Butyl-2-aryl-anisole Etherification2->Product2

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-(tert-Butyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1] The synthesis of substituted biaryl phenols is of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.

This application note provides a detailed protocol for the Suzuki coupling of 4-(tert-butyl)-2-iodophenol with various arylboronic acids. Due to the steric hindrance imparted by the ortho-iodo and para-tert-butyl groups, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields. The protocols and data presented herein are compiled from established methodologies for sterically hindered and electronically challenging substrates, providing a robust starting point for researchers.[2][3]

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst. The presence of a base is essential to activate the boronic acid for the transmetalation step.[1]

Suzuki_Mechanism pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(X) pd0->pd_complex oxidative_addition Oxidative Addition pd_diaryl Ar-Pd(II)L₂(Ar') pd_complex->pd_diaryl transmetalation Transmetalation ar_boronic Ar'B(OH)₂ boronate [Ar'B(OH)₃]⁻ ar_boronic->boronate base Base base->boronate pd_diaryl->pd0 product Ar-Ar' pd_diaryl->product reductive_elimination Reductive Elimination aryl_halide Ar-X (this compound) Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - Base (K₃PO₄) start->reagents add_solvent Add Degassed Solvent (e.g., Dioxane/H₂O) reagents->add_solvent purge Purge with Inert Gas (Argon) add_solvent->purge add_catalyst Add Catalyst System (e.g., Pd₂(dba)₃ / XPhos) purge->add_catalyst heat Heat Reaction Mixture (e.g., 80-110 °C) add_catalyst->heat monitor Monitor Reaction (TLC / GC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O and Brine monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(tert-Butyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science sectors, for the synthesis of aryl amines. The reaction facilitates the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-(tert-Butyl)-2-iodophenol. This substrate is an important building block, and its successful amination provides access to a variety of N-substituted 2-amino-4-(tert-butyl)phenols, which are valuable intermediates in the development of novel pharmaceuticals and functional materials. The presence of a sterically demanding tert-butyl group and a phenolic hydroxyl group introduces specific challenges that require careful optimization of reaction conditions.

Key Considerations for the Amination of this compound

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst system, base, and solvent. The steric hindrance from the ortho-iodo and para-tert-butyl groups, as well as the presence of the acidic phenolic proton, are critical factors to consider.

  • Catalyst System: The choice of the palladium precatalyst and the phosphine ligand is crucial for achieving high yields. For sterically hindered and electron-rich substrates like this compound, bulky and electron-rich biarylphosphine ligands are generally the most effective.[1] Ligands such as XPhos, RuPhos, and BrettPhos have been shown to promote both the oxidative addition and reductive elimination steps of the catalytic cycle, which can be challenging for hindered substrates. Palladium precatalysts such as Pd₂(dba)₃ and Pd(OAc)₂ are commonly employed.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate both the amine nucleophile and the phenolic hydroxyl group. Sodium tert-butoxide (NaOtBu) is a frequently used and effective base for this purpose.[1] Other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) can also be screened, especially if the starting material or product is sensitive to the strongly basic conditions of NaOtBu.[1]

  • Solvent: Anhydrous, aprotic solvents are essential to maintain a moisture-free environment, which is critical for the stability and activity of the palladium catalyst. Toluene and dioxane are the most commonly used solvents for this reaction. Tetrahydrofuran (THF) can also be used, particularly with LHMDS as the base.

  • Temperature: The reaction temperature typically ranges from 80 to 120 °C.[1] Higher temperatures are often necessary to overcome the activation barrier for sterically demanding substrates. Reaction progress should be monitored to avoid potential decomposition at elevated temperatures.

  • Effect of the Phenolic Hydroxyl Group: The free hydroxyl group can potentially coordinate to the palladium center or react with the base. While many Buchwald-Hartwig reactions are tolerant of free phenols, in cases of low yield or catalyst inhibition, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) may be considered. However, direct amination is generally preferred to maintain synthetic efficiency.

  • Aryl Iodide Reactivity: Aryl iodides are generally more reactive in the oxidative addition step compared to aryl bromides or chlorides. However, the iodide anion generated during the reaction can sometimes act as a catalyst inhibitor by forming stable palladium-iodide complexes.[1][2]

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol provides a general starting point for the amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners to achieve optimal yields.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, benzylamine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (e.g., argon or nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol, 2 mol%), the phosphine ligand (e.g., 0.04 mmol, 4 mol%), and the base (e.g., 1.4 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol) to the Schlenk tube.

  • Add the anhydrous solvent (e.g., 5 mL of toluene) to the reaction mixture via syringe.

Reaction and Workup:

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-substituted 2-amino-4-(tert-butyl)phenol.

  • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. This data is illustrative and based on typical outcomes for structurally similar 2-iodophenol substrates. Optimization may be required to achieve these yields.

EntryAminePalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95
2MorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBuDioxane1101680-90
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄Toluene1001288-98
4n-HexylaminePd(OAc)₂ (2)XPhos (4)LHMDSTHF801882-92
5IndolePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1102475-85

Visualizations

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A 1. Add Pd Precatalyst, Ligand, and Base to Schlenk Tube B 2. Evacuate and Backfill with Inert Gas A->B C 3. Add this compound and Amine B->C D 4. Add Anhydrous Solvent C->D E 5. Seal Tube and Heat with Vigorous Stirring D->E F 6. Monitor Reaction by TLC/GC-MS E->F G 7. Cool to Room Temperature F->G H 8. Dilute and Filter through Celite G->H I 9. Concentrate Filtrate H->I J 10. Purify by Flash Column Chromatography I->J K 11. Characterize Product (NMR, MS) J->K

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition (+ Ar-I) amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺ I⁻ oa_complex->amine_complex Amine Coordination (+ R₂NH) amido_complex L-Pd(II)(Ar)(NR₂) amine_complex->amido_complex Deprotonation (+ Base, - Base-H⁺I⁻) amido_complex->pd0 Reductive Elimination (Product: Ar-NR₂)

Caption: Simplified overview of the Buchwald-Hartwig catalytic cycle.

References

Application Notes and Protocols: Sonogashira Coupling with 4-(tert-Butyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3] The reaction's tolerance of a broad range of functional groups and its generally mild conditions make it an invaluable tool in drug discovery and development for the construction of complex molecular architectures.[4]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 4-(tert-Butyl)-2-iodophenol with various terminal alkynes. The resulting 2-alkynyl-4-(tert-butyl)phenol products are versatile intermediates, with the phenolic hydroxyl group providing a convenient handle for further functionalization, making them attractive building blocks in medicinal chemistry.

Reaction Principle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound).

  • Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, a copper(I) salt, and a base, transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the 2-alkynyl-4-(tert-butyl)phenol product and regenerate the active Pd(0) catalyst.

Experimental Protocols

Below are two detailed protocols for the Sonogashira coupling of this compound: a standard protocol using a copper co-catalyst and a copper-free alternative.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This procedure details a typical copper-palladium co-catalyzed Sonogashira coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene, Propargyl alcohol, 1-Ethynyl-1-cyclohexanol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equiv.), and the copper(I) co-catalyst, CuI (0.05 - 0.10 equiv.).

  • Place the flask under an inert atmosphere of nitrogen or argon.

  • Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., TEA, 2.0-3.0 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and inerting.

  • Add the terminal alkyne (1.1 - 1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-alkynyl-4-(tert-butyl)phenol.

Protocol 2: Copper-Free Sonogashira Coupling

Recent advancements have led to the development of copper-free Sonogashira protocols, which can simplify product purification by avoiding copper contamination.[5][6]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl)

  • A suitable base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like pyrrolidine)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP))

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (0.01 - 0.05 equiv.), and the base (2.0 - 3.0 equiv.).

  • Add the anhydrous solvent.

  • Add the terminal alkyne (1.2 - 1.5 equiv.).

  • Stir the reaction mixture at room temperature or heat as required, monitoring its progress by TLC or GC-MS.

  • Once the reaction is complete, perform an aqueous workup similar to the standard protocol.

  • Purify the product by flash column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes based on typical conditions reported for similar substrates. Actual yields and reaction times may vary depending on the specific conditions and scale of the reaction.

EntryAlkyne PartnerProductTypical ConditionsReaction Time (h)Yield (%)
1Phenylacetylene4-(tert-Butyl)-2-(phenylethynyl)phenolPd(PPh₃)₂Cl₂, CuI, TEA, THF, 50°C4 - 885 - 95
21-Hexyne4-(tert-Butyl)-2-(hex-1-yn-1-yl)phenolPd(PPh₃)₂Cl₂, CuI, TEA, THF, 50°C6 - 1280 - 90
3Trimethylsilylacetylene4-(tert-Butyl)-2-((trimethylsilyl)ethynyl)phenolPd(PPh₃)₂Cl₂, CuI, TEA, THF, rt2 - 490 - 98
4Propargyl alcohol4-(tert-Butyl)-2-(3-hydroxyprop-1-yn-1-yl)phenolPd(PPh₃)₂Cl₂, CuI, TEA, DMF, 60°C8 - 1675 - 85
51-Ethynyl-1-cyclohexanol4-(tert-Butyl)-2-((1-hydroxycyclohexyl)ethynyl)phenolPd(PPh₃)₂Cl₂, CuI, TEA, DMF, 60°C8 - 1678 - 88

Mandatory Visualization

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Pd Catalyst, CuI (optional), and Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert alkyne Add Terminal Alkyne inert->alkyne react Stir at appropriate temperature alkyne->react monitor Monitor progress by TLC or GC-MS react->monitor quench Aqueous Workup monitor->quench Reaction Complete extract Extraction with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure 2-Alkynyl-4-(tert-butyl)phenol purify->product Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)-I(L2) Pd0->Pd_complex Pd_alkynyl Ar-Pd(II)-C≡CR(L2) Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Product 2-Alkynyl-4-(tert-butyl)phenol Pd_alkynyl->Product Reductive Elimination ArI This compound ArI->Pd_complex Oxidative Addition CuI CuI Cu_acetylide Cu-C≡C-R CuI->Cu_acetylide Alkyne R-C≡C-H Alkyne->Cu_acetylide Base Base Base->Cu_acetylide Cu_acetylide->Pd_complex Transfers Alkynyl Group

References

Application Notes and Protocols: Heck Reaction Utilizing 4-(tert-Butyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction using 4-(tert-butyl)-2-iodophenol. This versatile palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted alkenes. The protocols and data presented herein are designed to serve as a valuable resource for researchers in organic synthesis and drug development.

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1][2] This reaction is highly valued for its tolerance of a wide range of functional groups and its ability to construct complex molecular architectures.[3]

General Reaction Scheme

The reaction of this compound with a generic alkene is depicted below:

Figure 1: General Heck reaction of this compound.

Quantitative Data Summary

While specific data for the Heck reaction of this compound is not extensively documented in publicly available literature, the following tables summarize representative yields and reaction conditions for analogous Heck reactions involving substituted aryl iodides and various alkenes. This data provides a strong predictive framework for reaction optimization.

Table 1: Heck Reaction of Aryl Iodides with n-Butyl Acrylate

EntryAryl IodideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂ (1) / PPh₃ (2)Et₃NDMF100495
24-IodoanisolePdCl₂(PPh₃)₂ (2)K₂CO₃DMA120688
32-IodophenolPd(OAc)₂ (1.5) / P(o-tolyl)₃ (3)NaOAcNMP110592
44-IodoacetophenonePd₂ (dba)₃ (0.5) / P(t-Bu)₃ (1)Cy₂NMeToluene100398

Data compiled from analogous reactions in the literature. Yields are for the isolated product.

Table 2: Heck Reaction of Aryl Iodides with Styrene

EntryAryl IodideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂ (1)Et₃NDMF120290
24-IodotoluenePdCl₂(PPh₃)₂ (2)K₂CO₃Acetonitrile80885
32-IodophenolPd(OAc)₂ (1) / PPh₃ (2)NaOAcDMA130488
44-IodobenzonitrilePd(PPh₃)₄ (3)Et₃NToluene110693

Data compiled from analogous reactions in the literature. Yields are for the isolated product.

Experimental Protocols

The following is a detailed, representative protocol for the Heck reaction of this compound with n-butyl acrylate. This protocol is based on established methodologies for similar aryl iodides and can be adapted for other alkenes.[1][4]

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by triethylamine (1.5 mmol, 1.5 equiv) and n-butyl acrylate (1.2 mmol, 1.2 equiv).

  • Reaction: The reaction mixture is stirred and heated to 100 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with water (3 x 15 mL) and brine (15 mL), then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(tert-butyl)-2-(2-(butoxycarbonyl)vinyl)phenol.

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[5] The cycle begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene [Ar-Pd(II)-I(L)₂(Alkene)] Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-I(L)₂ Mig_Ins->PdII_Alkyl Beta_Hyd_Elim β-Hydride Elimination PdII_Alkyl->Beta_Hyd_Elim Product PdII_Hydride H-Pd(II)-I(L)₂ Beta_Hyd_Elim->PdII_Hydride Red_Elim Reductive Elimination PdII_Hydride->Red_Elim Base Red_Elim->Pd0 Base-H⁺ + I⁻

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow

This diagram outlines the major steps involved in performing the Heck reaction in a laboratory setting.

Workflow Start Start Setup Reaction Setup (Flask, Reagents, Inert Atm.) Start->Setup Addition Solvent & Reagent Addition Setup->Addition Reaction Heating & Stirring (Monitor Progress) Addition->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the Heck reaction.

Key Component Relationships

This diagram illustrates the logical relationship between the key components of the Heck reaction.

Components Heck Heck Reaction Substrates Substrates Heck->Substrates CatalystSystem Catalyst System Heck->CatalystSystem Product Product (Substituted Alkene) Heck->Product ArylIodide This compound Substrates->ArylIodide Alkene Alkene (e.g., n-Butyl Acrylate) Substrates->Alkene Catalyst Pd Catalyst (e.g., Pd(OAc)₂) CatalystSystem->Catalyst Ligand Ligand (e.g., PPh₃) CatalystSystem->Ligand Base Base (e.g., Et₃N) CatalystSystem->Base Solvent Solvent (e.g., DMF) CatalystSystem->Solvent

Caption: Relationship of key components in the Heck reaction.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-(tert-Butyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-(tert-Butyl)-2-iodophenol as a versatile starting material for the synthesis of novel bioactive molecules. The sterically hindered phenolic scaffold is a recurring motif in compounds with a wide range of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties. The presence of a highly reactive iodine atom at the ortho-position allows for facile introduction of various substituents through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.

This document focuses on the synthesis of 2-aryl-4-(tert-butyl)phenols via the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming C-C bonds. The resulting biaryl structures are of significant interest in medicinal chemistry. We provide a detailed experimental protocol for this transformation and summarize the known biological activities of the closely related 2,4-di-tert-butylphenol scaffold to underscore the potential of these synthetic derivatives.

Principle of Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide.[1] In the case of this compound, the carbon-iodine (C-I) bond is significantly more reactive than C-H bonds on the aromatic ring, allowing for selective coupling at the 2-position under mild conditions. The general catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.

This reaction is highly valued for its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-4-(tert-butyl)phenols via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 2-aryl-4-(tert-butyl)phenols from this compound and a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-4-(tert-butyl)phenol.

Data Presentation

Table 1: Representative Reagents and Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterRoleTypical Amount/ConditionNotes
This compoundStarting Material1.0 equivalentLimiting reagent.
Arylboronic AcidCoupling Partner1.1 - 1.5 equivalentsA wide variety of arylboronic acids are commercially available.
Palladium CatalystCatalyst1-5 mol% (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Pre-catalyst that forms the active Pd(0) species in situ.
Phosphine LigandLigand1-4 equivalents relative to PalladiumStabilizes the palladium catalyst and facilitates the catalytic cycle.
BaseActivator2.0 - 3.0 equivalents (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Essential for the transmetalation step.
SolventReaction MediumDioxane/Water, Toluene/Water, or DMFA mixture of organic solvent and water is common.
TemperatureReaction Condition80 - 110 °CDependent on the specific substrates and catalyst system.
Reaction TimeReaction Condition2 - 24 hoursMonitored by TLC or LC-MS.

Table 2: Reported Biological Activities of the 2,4-Di-tert-butylphenol Scaffold

The synthesized 2-aryl-4-(tert-butyl)phenols are structurally related to 2,4-di-tert-butylphenol (2,4-DTBP), a compound with well-documented biological activities. This data provides a strong rationale for screening the synthesized derivatives in similar assays.

Biological ActivityFungal Strain / Cell LinePotency (IC₅₀ / EC₅₀ / MIC)Reference(s)
Antifungal Ustilaginoidea virensEC₅₀ = 0.087 mmol/L[2]
Fusarium oxysporumGrowth inhibition at 25 µg/mL[3]
Candida albicansFungicidal at higher concentrations[4]
Anticancer HeLa (Cervical Cancer)IC₅₀ = 10 µg/mL[4]
MCF-7 (Breast Cancer)Significant activation of p53 gene[4]
A431 (Skin Cancer)Significant activation of caspase 7 gene[4]

Visualizations

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants & Base (4-tBu-2-Iodophenol, Arylboronic Acid, K₂CO₃) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert catalyst 3. Add Catalyst System (Pd(OAc)₂, PPh₃) inert->catalyst solvent 4. Add Degassed Solvents (Dioxane/Water) catalyst->solvent heat 5. Heat and Stir (80-90 °C, 4-12h) solvent->heat monitor 6. Monitor Reaction (TLC or LC-MS) heat->monitor quench 7. Cool and Quench (Dilute with Ethyl Acetate/Water) monitor->quench extract 8. Extract and Wash (Separate layers, wash with brine) quench->extract dry 9. Dry and Concentrate (Dry with Na₂SO₄, evaporate solvent) extract->dry purify 10. Purify Product (Column Chromatography) dry->purify G Potential Antifungal Mechanism of Action Molecule 2-Aryl-4-(tert-butyl)phenol CellWall Fungal Cell Wall Molecule->CellWall Inhibits synthesis/ Destroys structure CellMembrane Fungal Cell Membrane Molecule->CellMembrane Increases permeability/ Destroys integrity Redox Cellular Redox Homeostasis Molecule->Redox Disrupts balance Disruption Disruption of Integrity CellWall->Disruption CellMembrane->Disruption Redox->Disruption Death Fungal Cell Death Disruption->Death

References

Application Notes and Protocols: 4-(tert-Butyl)-2-iodophenol in Medicinal Chemistry Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butyl)-2-iodophenol is a valuable substituted phenol building block in medicinal chemistry and organic synthesis. Its structure incorporates a sterically hindering tert-butyl group, a reactive iodine atom ortho to the hydroxyl group, and the phenol moiety itself. This unique combination of functional groups allows for regioselective modifications, making it an important precursor for the synthesis of complex molecular architectures and biologically active compounds. The carbon-iodine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the phenolic hydroxyl group can be used for etherification, esterification, or as a directing group.

I. Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules. Its primary application lies in its use as a scaffold to introduce specific functionalities through cross-coupling reactions, leading to compounds with potential therapeutic activities.

  • Suzuki-Miyaura Cross-Coupling Reactions: The most prominent application is in Suzuki-Miyaura coupling. The high reactivity of the carbon-iodine bond, compared to carbon-bromine or carbon-chlorine bonds, allows for selective C-C bond formation under relatively mild conditions.[1][2] This reaction is fundamental for creating biaryl structures, which are common motifs in pharmaceuticals.[3] By coupling this compound with various boronic acids or esters, medicinal chemists can synthesize a diverse library of substituted phenols for structure-activity relationship (SAR) studies.

  • Synthesis of Kinase Inhibitors: Substituted phenols and biaryls are core structures in many kinase inhibitors used in oncology. While direct synthesis of a specific marketed drug from this starting material is not prominently documented in the provided results, the methodologies are transferable. For instance, novel 4-amino-2-(thio)phenol derivatives have been synthesized and shown to inhibit Protein Kinase B (AKT) and ABL tyrosine kinase, highlighting the importance of the substituted aminophenol scaffold in this area.[4] The Suzuki coupling protocol allows for the introduction of aryl or heteroaryl groups that can occupy the ATP-binding site of kinases.

  • Precursors to Anti-Fibrotic Agents: The synthesis of molecules like PBI-4050, an anti-fibrotic agent, involves complex multi-step syntheses where substituted phenols can be key intermediates.[5] While the exact synthesis of PBI-4050 from this specific starting material is proprietary, the chemical logic of using functionalized phenols is a standard approach in the synthesis of such complex molecules.

  • Development of Antioxidants: The phenol moiety itself is a classic antioxidant structure. Research into 2,4,6-tri-substituted phenols has explored their antioxidative and anti-peroxidative effects. For example, the synthesis of 2,6-diprenyl-4-iodophenol (TX-1952) demonstrated potent inhibition of lipid peroxidation, suggesting that modifications of the phenol scaffold, including iodination, are a valid strategy for developing novel antioxidants.[6]

II. Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number38941-98-9[7]
Molecular FormulaC₁₀H₁₃IO[8][9]
Molecular Weight276.11 g/mol [8][9]
AppearanceReddish-brown solid[8]
XlogP (Predicted)3.9[9]

Table 2: Representative Reagents for Suzuki-Miyaura Coupling

Reagent TypeExamplePurposeTypical Amount (Equivalents)
Aryl HalideThis compoundStarting Material1.0
Boronic Acid/EsterPhenylboronic AcidCoupling Partner1.1 - 1.5
Palladium CatalystPd(PPh₃)₄ or Pd(OAc)₂/LigandCatalyst0.02 - 0.05
BaseK₂CO₃, K₃PO₄, Cs₂CO₃Activates Boronic Acid2.0 - 3.0
Solvent1,4-Dioxane/Water, DMF, TolueneReaction MediumN/A

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the iodination of 4-tert-butylphenol.[8]

Materials:

  • 4-tert-Butylphenol

  • Iodine monochloride (ICl)

  • Acetic acid

  • Dichloromethane (DCM)

  • Aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reactor purged with nitrogen, add 4-tert-butylphenol (1.0 equiv) and acetic acid.

  • Add iodine monochloride (1.1-1.2 equiv) to the mixture.

  • Heat the reaction mixture to reflux (approx. 120°C) for 7-8 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and quench the reaction by adding aqueous sodium bisulfite solution until the iodine color disappears.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound as a reddish-brown solid.[8]

Protocol 2: General Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][2][3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (0.03 equiv). Add the degassed solvent mixture via syringe.[1]

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.[1]

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

IV. Mandatory Visualizations

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-tert-Butylphenol C Iodination A->C B Iodine Monochloride (ICl) B->C D This compound C->D Purification

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

G Kinase Protein Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Blocked Signaling Blocked Kinase->Blocked ATP ATP ATP->Kinase Binds to Active Site Substrate Substrate Protein Substrate->Kinase Inhibitor Inhibitor (e.g., Biaryl Phenol) Inhibitor->Kinase Competitive Binding CellSignal Downstream Cell Signaling PhosphoSubstrate->CellSignal Blocked->CellSignal Prevents

Caption: Generic signaling pathway for competitive kinase inhibition.

References

Application Notes and Protocols for Cross-Coupling Reactions with 4-(tert-Butyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various cross-coupling reactions utilizing 4-(tert-Butyl)-2-iodophenol as a key starting material. The protocols outlined below cover Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann cross-coupling reactions, offering a versatile toolkit for the synthesis of a wide range of substituted phenolic compounds. These products are valuable intermediates in drug discovery and materials science.

Introduction to Cross-Coupling with this compound

This compound is a versatile building block in organic synthesis. The presence of the bulky tert-butyl group can influence the regioselectivity and electronic properties of the molecule, while the iodo-substituent provides a reactive handle for a variety of palladium- and copper-catalyzed cross-coupling reactions. The phenolic hydroxyl group offers a site for further functionalization or can modulate the reactivity of the aryl iodide. This collection of protocols provides a starting point for the efficient synthesis of diverse molecular scaffolds from this readily available starting material.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used for the synthesis of biaryl compounds.

Experimental Protocol: Synthesis of 4-(tert-Butyl)-2-(4-methoxyphenyl)phenol

This protocol describes a typical Suzuki-Miyaura coupling of this compound with (4-methoxyphenyl)boronic acid.

Reaction Scheme:

Materials:

  • This compound

  • (4-Methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 290 mg), (4-methoxyphenyl)boronic acid (1.2 mmol, 182 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.08 mmol, 21 mg).

  • Add potassium carbonate (2.0 mmol, 276 mg), followed by a mixture of toluene (5 mL) and water (1 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the mixture to 80°C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, and extract the aqueous layer twice with 10 mL of ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Data Presentation:

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compound(4-Methoxyphenyl)boronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/H₂O8012~90 (representative)

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] It is a valuable tool for the synthesis of substituted alkenes.

Experimental Protocol: Synthesis of (E)-3-(5-(tert-Butyl)-2-hydroxyphenyl)acrylic acid

This protocol is a representative example for the Heck coupling of this compound with acrylic acid.

Reaction Scheme:

Materials:

  • This compound

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a sealed tube under an argon atmosphere, combine this compound (1.0 mmol, 290 mg), acrylic acid (1.5 mmol, 108 mg), palladium(II) acetate (0.01 mmol, 2.2 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).

  • Add triethylamine (2.0 mmol, 278 µL) and anhydrous N,N-dimethylformamide (5 mL).

  • Seal the tube and heat the reaction mixture to 100°C for 16 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into 20 mL of 1 M HCl and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target compound.

Data Presentation:

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundAcrylic acidPd(OAc)₂ (1)P(o-tol)₃ (4)NEt₃DMF10016~75 (representative)

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2]

Experimental Protocol: Synthesis of 4-(tert-Butyl)-2-(phenylethynyl)phenol

This protocol details a typical Sonogashira coupling of this compound with phenylacetylene.

Reaction Scheme:

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 290 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg) in anhydrous tetrahydrofuran (10 mL).

  • Add triethylamine (2.0 mmol, 278 µL).

  • Add phenylacetylene (1.2 mmol, 122 mg) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Presentation:

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)NEt₃THFRT8~85 (representative)

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides to form carbon-nitrogen bonds.[3]

Experimental Protocol: Synthesis of 4-(4-(tert-Butyl)-2-hydroxyphenyl)morpholine

This protocol describes a typical Buchwald-Hartwig amination of this compound with morpholine.

Reaction Scheme:

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9.2 mg) and XPhos (0.03 mmol, 14.3 mg).

  • Add this compound (1.0 mmol, 290 mg) and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 105 µL).

  • Seal the tube and heat the reaction mixture to 100°C for 18 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation:

EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ (1)XPhos (3)NaOtBuToluene10018~80 (representative)

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl ethers, aryl amines, and other C-X bonds.[1]

Experimental Protocol: Synthesis of 4-(tert-Butyl)-2-(4-methoxyphenoxy)phenol

This protocol is a representative example of an Ullmann condensation between this compound and 4-methoxyphenol.

Reaction Scheme:

Materials:

  • This compound

  • 4-Methoxyphenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 290 mg), 4-methoxyphenol (1.2 mmol, 149 mg), copper(I) iodide (0.1 mmol, 19 mg), 1,10-phenanthroline (0.2 mmol, 36 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add anhydrous N,N-dimethylformamide (5 mL).

  • Heat the reaction mixture to 120°C for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

EntryAryl HalideNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compound4-MethoxyphenolCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF12024~70 (representative)

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base Solvent Add Solvent Start->Solvent Degas Degas Mixture (e.g., Ar sparging) Solvent->Degas Heat Heat to Reaction Temperature Degas->Heat Stir Stir for Specified Time Heat->Stir Monitor Monitor Progress (e.g., TLC, GC-MS) Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Workup & Extraction Cool->Extract Purify Purify by Column Chromatography Extract->Purify Product Isolated Product Purify->Product

General experimental workflow for cross-coupling reactions.

Suzuki_Cycle cluster_products Pd0 Pd(0)L_n ArPdI Ar-Pd(II)L_n-I Pd0->ArPdI Oxidative Addition (Ar-I) ArPdOR Ar-Pd(II)L_n-OR' ArPdI->ArPdOR Transmetalation (Ar'B(OH)₂ + Base) ArPdAr_ Ar-Pd(II)L_n-Ar' ArPdOR->ArPdAr_ Ligand Exchange ArPdAr_->Pd0 Reductive Elimination ArAr_ Ar-Ar' ArPdAr_->ArAr_

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck_Cycle cluster_products Pd0 Pd(0)L_n ArPdI Ar-Pd(II)L_n-I Pd0->ArPdI Oxidative Addition (Ar-I) AlkeneComplex Ar-Pd(II)L_n(Alkene)-I ArPdI->AlkeneComplex Alkene Coordination InsertionProduct R-CH-CH(Ar)-Pd(II)L_n-I AlkeneComplex->InsertionProduct Migratory Insertion HPdI H-Pd(II)L_n-I InsertionProduct->HPdI β-Hydride Elimination SubstAlkene Ar-Alkene InsertionProduct->SubstAlkene HPdI->Pd0 Reductive Elimination (+ Base)

Catalytic cycle for the Heck reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_products Pd0 Pd(0)L_n ArPdI Ar-Pd(II)L_n-I Pd0->ArPdI Oxidative Addition (Ar-I) ArPdAlkyne Ar-Pd(II)L_n-C≡CR ArPdI->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination ArAlkyne Ar-C≡CR ArPdAlkyne->ArAlkyne CuI CuI CuAlkyne Cu-C≡CR CuI->CuAlkyne Alkyne + Base CuAlkyne->CuI Transmetalation to Pd

Catalytic cycles for the Sonogashira coupling reaction.

Buchwald_Hartwig_Cycle cluster_products Pd0 Pd(0)L_n ArPdI Ar-Pd(II)L_n-I Pd0->ArPdI Oxidative Addition (Ar-I) AmineComplex [Ar-Pd(II)L_n(HNR₂)]⁺I⁻ ArPdI->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)L_n(NR₂) AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination ArAmine Ar-NR₂ AmidoComplex->ArAmine

Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Cycle cluster_products CuI Cu(I)X CuOR Cu(I)OR CuI->CuOR + R-OH + Base CuIII Ar-Cu(III)(OR)X CuOR->CuIII Oxidative Addition (Ar-I) CuIII->CuI Reductive Elimination ArOR Ar-OR CuIII->ArOR

Proposed catalytic cycle for the Ullmann condensation.

References

Application Notes and Protocols for Palladium Catalyst Selection in Cross-Coupling Reactions of 4-(tert-Butyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the selection and use of palladium catalysts in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig cross-coupling reactions involving 4-(tert-Butyl)-2-iodophenol. This substrate presents unique challenges due to the steric hindrance imposed by the tert-butyl group and the electronic properties of the phenol moiety. Careful selection of the palladium precursor, ligand, base, and solvent is crucial for achieving high reaction efficiency and yield.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high functional group tolerance and selectivity.[1][2] Three of the most powerful and widely utilized of these reactions are:

  • Suzuki-Miyaura Coupling: The reaction of an organoboron compound with an organohalide.[3]

  • Mizoroki-Heck Reaction: The coupling of an unsaturated halide with an alkene.[1][4]

  • Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond between an aryl halide and an amine.[5][6]

The choice of catalyst system is paramount for the success of these reactions, particularly with sterically demanding substrates like this compound.[7][8]

Catalyst System Selection for this compound

The steric bulk of the tert-butyl group ortho to the iodine atom in this compound significantly influences the choice of palladium catalyst and ligand. Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition of the sterically hindered aryl iodide and the subsequent reductive elimination step.

Table 1: Recommended Palladium Catalyst Systems for Suzuki-Miyaura Coupling of this compound
Palladium PrecursorLigandBaseSolventTemperature (°C)Typical Catalyst Loading (mol%)Expected Yield
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-1101-3High
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane/H₂O80-1001-3High
Pd(PPh₃)₄-Cs₂CO₃DME/H₂O903-5Moderate to High
Table 2: Recommended Palladium Catalyst Systems for Mizoroki-Heck Reaction of this compound
Palladium PrecursorLigandBaseSolventTemperature (°C)Typical Catalyst Loading (mol%)Expected Yield
Pd(OAc)₂P(o-tol)₃Et₃NDMF or NMP100-1401-5Moderate to High
Pd₂(dba)₃P(t-Bu)₃K₂CO₃1,4-Dioxane100-1201-3High
Herrmann's Catalyst-NaOAcDMAc120-1401-3High
Table 3: Recommended Palladium Catalyst Systems for Buchwald-Hartwig Amination of this compound
Palladium PrecursorLigandBaseSolventTemperature (°C)Typical Catalyst Loading (mol%)Expected Yield
Pd₂(dba)₃RuPhosNaOtBuToluene80-1101-3High
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane90-1102-5Moderate to High
[Pd(cinnamyl)Cl]₂BrettPhosLHMDSTHFRoom Temp - 601-2High

Experimental Protocols

The following are generalized protocols for the cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mizoroki-Heck Reaction

This protocol outlines the coupling of this compound with an acrylate ester.

Materials:

  • This compound

  • n-Butyl acrylate (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (5 mL), n-butyl acrylate (1.5 mmol), and Et₃N (2.0 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C for 16-24 hours.

  • After cooling to room temperature, dilute the reaction with diethyl ether (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol details the amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • RuPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • To a glovebox, add Pd₂(dba)₃ (0.015 mmol) and RuPhos (0.03 mmol) to a vial.

  • Outside the glovebox, add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol) to a Schlenk flask.

  • Bring the flask into the glovebox and add the catalyst mixture.

  • Add anhydrous toluene (5 mL).

  • Seal the flask, remove from the glovebox, and heat to 100 °C with stirring for 12-24 hours.

  • Cool the reaction to ambient temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude material by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Combine Reactants: 4-(t-Bu)-2-iodophenol, Coupling Partner, Base catalyst Add Catalyst System: Pd Precursor + Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heating Heat to Specified Temperature inert->heating stirring Stir for 12-24h heating->stirring monitoring Monitor Progress (TLC/GC-MS) stirring->monitoring quench Quench Reaction monitoring->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

catalyst_selection cluster_coupling Select Coupling Type cluster_ligands Consider Ligand Properties cluster_conditions Optimize Conditions substrate Substrate: This compound suzuki Suzuki-Miyaura substrate->suzuki heck Mizoroki-Heck substrate->heck buchwald Buchwald-Hartwig substrate->buchwald bulky_phosphine Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald type) suzuki->bulky_phosphine bidentate Bidentate Phosphines (e.g., Xantphos) suzuki->bidentate heck->bulky_phosphine nhc N-Heterocyclic Carbenes (NHCs) heck->nhc buchwald->bulky_phosphine buchwald->bidentate base Base Selection (Inorganic vs. Organic) bulky_phosphine->base nhc->base bidentate->base solvent Solvent Choice (Polar Aprotic vs. Nonpolar) base->solvent temp Temperature solvent->temp product Desired Product temp->product catalytic_cycle cluster_reactants pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-I pd0->pd2_complex Oxidative Addition pd2_partner R-Pd(II)L₂-Nu pd2_complex->pd2_partner Transmetalation / Amine Coordination pd2_partner->pd0 Reductive Elimination product Ar-R pd2_partner->product aryl_halide Ar-I aryl_halide->pd2_complex coupling_partner R-Nu coupling_partner->pd2_partner

References

Application Notes and Protocols for Base Selection in the Suzuki Coupling of 4-(tert-Butyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The synthesis of biaryl compounds, prevalent motifs in pharmaceuticals and functional materials, frequently employs this methodology. The coupling of sterically hindered substrates, such as 4-(tert-Butyl)-2-iodophenol, presents unique challenges that necessitate careful optimization of reaction conditions. A critical parameter in this optimization is the choice of base, which plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid partner.[2] This document provides a detailed guide to the selection of an appropriate base for the Suzuki coupling of this compound, supported by comparative data and detailed experimental protocols.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The base is essential for the transmetalation step, where the organic moiety is transferred from the organoboron species to the palladium center.[2] It is generally accepted that the base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily undergoes transmetalation with the palladium(II) complex. The choice of base can significantly influence the rate and efficiency of this step, and consequently, the overall reaction yield.[2] Common bases employed in Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., KOH, NaOH).[2] For sterically hindered substrates, the selection of the base is particularly critical to overcome the steric repulsion and facilitate the desired bond formation.

Data Presentation: Comparison of Bases in Suzuki Coupling of Sterically Hindered Aryl Halides

EntryAryl HalideArylboronic AcidBaseSolventCatalyst SystemTemp (°C)Yield (%)
12-Bromo-1,3,5-trimethylbenzeneMesitylboronic AcidK₃PO₄ToluenePd(OAc)₂ / Ligand10091
22-Bromo-1,3-dimethoxybenzene2,4,6-triisopropylphenylboronic acidCs₂CO₃ToluenePd₂(dba)₃ / Ligand11071
32-Bromo-1,3-dimethoxybenzene2,4,6-triisopropylphenylboronic acidK₂CO₃ToluenePd₂(dba)₃ / Ligand11085
42-Bromo-1,3-dimethoxybenzene2,4,6-triisopropylphenylboronic acidNaOHToluenePd₂(dba)₃ / Ligand11050
5IodobenzenePhenylboronic AcidNa₂CO₃DMF/H₂OPd/NiFe₂O₄10095
6IodobenzenePhenylboronic AcidK₂CO₃DMF/H₂OPd/NiFe₂O₄10092
7IodobenzenePhenylboronic AcidCs₂CO₃DMF/H₂OPd/NiFe₂O₄10088
8IodobenzenePhenylboronic AcidK₃PO₄Ethanol/H₂OPd-IPG60>98
94-BromotoluenePhenylboronic AcidK₃PO₄Toluene/H₂OPd(OAc)₂ / PPh₃10092
104-BromotoluenePhenylboronic AcidCs₂CO₃Toluene/H₂OPd(OAc)₂ / PPh₃10088
114-BromotoluenePhenylboronic AcidK₂CO₃Toluene/H₂OPd(OAc)₂ / PPh₃10085
124-BromotoluenePhenylboronic AcidNa₂CO₃Toluene/H₂OPd(OAc)₂ / PPh₃10082

Note: The data presented is a compilation from various sources for illustrative purposes and the yields are highly dependent on the specific substrates, ligands, and reaction conditions used.

Experimental Protocols

The following are detailed protocols for conducting a base screening experiment and a general procedure for the Suzuki coupling of this compound.

Protocol 1: Screening of Bases for the Suzuki Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • A selection of bases for screening (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃, t-BuOK)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Schlenk tubes or microwave vials

  • Magnetic stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a series of labeled Schlenk tubes or microwave vials, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the palladium catalyst (e.g., 3-5 mol%).

  • Base Addition: To each reaction vessel, add a different base (2.0 equiv) from the screening selection.

  • Inert Atmosphere: Seal the vessels and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to each vessel via syringe.

  • Reaction: Place the reaction vessels in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.

  • Workup: Once a reaction is deemed complete (or after a set time), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product of each reaction by ¹H NMR or GC-MS to determine the conversion and yield. The crude product can be purified by column chromatography to isolate the desired biaryl product.

Protocol 2: General Procedure for Suzuki Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Degassed 1,4-Dioxane (8 mL)

  • Degassed Water (2 mL)

  • Schlenk flask or sealed tube

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.[3]

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.[3]

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.[4]

  • Add the degassed 1,4-dioxane and water via syringe.[4]

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualizations

Experimental_Workflow_for_Base_Selection cluster_prep Reaction Setup cluster_screening Base Screening cluster_analysis Analysis and Optimization A Weigh Reactants: This compound Arylboronic Acid Pd Catalyst B Dispense into Reaction Vessels A->B C Add Different Base to Each Vessel (K3PO4, Cs2CO3, etc.) B->C D Inert Atmosphere (Ar or N2) C->D E Add Degassed Solvent D->E F Heat and Stir E->F G Monitor Progress (TLC, LC-MS) F->G H Workup and Purification G->H I Determine Yields (NMR, GC-MS) H->I J Select Optimal Base I->J J->A Scale-up Reaction

Caption: Experimental workflow for screening and selecting the optimal base.

Base_Selection_Factors cluster_substrate Substrate Properties cluster_base Base Characteristics cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Steric_Hindrance Steric Hindrance (ortho-iodo, tert-Butyl) Base_Strength Base Strength (pKa) Steric_Hindrance->Base_Strength Requires stronger base Electronic_Effects Electronic Effects (Phenolic -OH) Electronic_Effects->Base_Strength Influences Yield Reaction Yield Base_Strength->Yield Side_Reactions Side Reactions (e.g., Protodeboronation) Base_Strength->Side_Reactions Solubility Solubility Solubility->Yield Cation_Effect Cation Effect (K+, Cs+, Na+) Cation_Effect->Yield Solvent Solvent Polarity (e.g., Dioxane, Toluene) Solvent->Solubility Solvent->Yield Temperature Temperature Temperature->Yield

Caption: Key factors influencing base selection for hindered substrates.

References

Application Notes and Protocols: Solvent Effects in 4-(tert-Butyl)-2-iodophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butyl)-2-iodophenol is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The reactivity and selectivity of reactions involving this intermediate, such as cross-coupling and etherification reactions, are critically influenced by the choice of solvent. Solvents can affect reactant solubility, stabilize transition states, and modulate the activity of catalysts and reagents. Understanding these solvent effects is crucial for reaction optimization, improving yields, and ensuring the desired product formation.

These application notes provide a guide to understanding the potential role of solvents in reactions involving this compound. Due to a lack of specific published data on the systematic study of solvent effects for this particular compound, this document presents general principles and protocols based on reactions with structurally similar aryl iodides and phenols. The provided data and protocols are intended to serve as a foundational guide for researchers to develop their own reaction optimization studies.

Data Presentation: Illustrative Solvent Screening for a Suzuki-Miyaura Coupling Reaction

The following table illustrates how quantitative data from a solvent screening study for a hypothetical Suzuki-Miyaura coupling reaction of this compound with a generic boronic acid could be presented. Note: The following data is illustrative and not based on actual experimental results for this compound.

EntrySolventDielectric Constant (ε)Yield (%)Reaction Time (h)Notes
1Toluene2.46512Good solubility of starting materials.
2Tetrahydrofuran (THF)7.6788Improved yield and reaction rate.
31,4-Dioxane2.27210Common solvent for Suzuki reactions.
4Acetonitrile (MeCN)37.54512Lower yield, potential catalyst inhibition.
5Dimethylformamide (DMF)36.7856High yield and fast reaction, but can be difficult to remove.
62-Propanol19.95516Protic solvent, may interfere with the catalyst.
7Water/Toluene (1:1)-7510Biphasic system, requires a phase-transfer catalyst.

Experimental Protocols

General Protocol for a Solvent Screening Study in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general methodology for screening different solvents in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving an aryl iodide like this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • A selection of anhydrous solvents (e.g., Toluene, THF, 1,4-Dioxane, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Stirring and heating apparatus (e.g., magnetic stirrer hotplate)

  • Analytical equipment for reaction monitoring and yield determination (e.g., TLC, GC-MS, LC-MS, NMR)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Solvent Addition: To this solid mixture, add the chosen anhydrous solvent (e.g., 5 mL per mmol of the limiting reagent).

  • Reaction Conditions: Stir the reaction mixture at a set temperature (e.g., 80-100 °C). The optimal temperature may vary depending on the solvent's boiling point and the catalyst's stability.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the purified product by NMR and mass spectrometry to confirm its identity and determine the isolated yield.

  • Repeat: Repeat steps 1-6 for each solvent to be screened, keeping all other reaction parameters constant to ensure a valid comparison.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Solvent Optimization cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_output Output start Define Reaction: this compound + Reagent reagents Select Catalyst and Base start->reagents solvents Choose Solvents for Screening reagents->solvents setup Set up Parallel Reactions in Each Solvent solvents->setup monitor Monitor Reaction Progress (TLC, GC/LC-MS) setup->monitor workup Reaction Work-up and Purification monitor->workup yield Determine Yield and Purity workup->yield compare Compare Results and Identify Optimal Solvent yield->compare report Application Note and Protocol compare->report

Caption: Workflow for solvent optimization in a chemical reaction.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition cluster_pathway Cellular Signaling cluster_drug Drug Action GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds P1 Kinase A Rec->P1 Activates P2 Kinase B P1->P2 Phosphorylates TF Transcription Factor P2->TF Activates Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Drives Drug This compound Derivative Drug->P1 Inhibits

Troubleshooting & Optimization

Optimizing Suzuki coupling yield with 4-(tert-Butyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Suzuki Coupling Reactions

Topic: Optimizing Suzuki Coupling Yield with 4-(tert-Butyl)-2-iodophenol

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura coupling of this compound. Due to steric hindrance from the ortho-iodo and para-tert-butyl groups, as well as the electronic properties of the phenol, this substrate can present unique challenges. This guide provides detailed FAQs, troubleshooting advice, and experimental protocols to help you achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the most common causes?

A1: Low yields with this substrate are typically due to a combination of steric hindrance and electronic effects, which can impede key steps in the catalytic cycle. The most common culprits are:

  • Inefficient Oxidative Addition: The electron-rich nature of the phenol ring can slow down the oxidative addition of the aryl iodide to the palladium(0) center.

  • Steric Hindrance: The bulky tert-butyl group and the ortho-iodine and hydroxyl groups can hinder the approach of the coupling partners to the catalyst, particularly affecting the reductive elimination step.

  • Suboptimal Catalyst/Ligand System: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered substrates.[1] More specialized ligands are required to promote the reaction.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and facilitating the catalytic cycle, especially for challenging substrates.[2]

  • Catalyst Deactivation: The presence of oxygen or impurities can deactivate the palladium catalyst, leading to incomplete conversion.

Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

A2: Common side reactions in the Suzuki coupling of this compound include:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively consuming your nucleophile. It is often exacerbated by strong bases and the presence of excess water.

    • Solution: Use anhydrous solvents, ensure your base is finely powdered and anhydrous if possible (e.g., K₃PO₄), and consider using a boronic ester (e.g., a pinacol ester) which can be more stable.[2]

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen and certain palladium species.

    • Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen). Using a Pd(0) precatalyst can also reduce side reactions.[3]

  • Dehalogenation: The iodine atom on the phenol is replaced by a hydrogen atom.

    • Solution: This can be caused by certain bases or impurities. Screening different bases (e.g., switching from a carbonate to a phosphate) and ensuring high-purity starting materials can help.

Q3: How do I choose the optimal catalyst and ligand for this sterically hindered substrate?

A3: The selection of the catalyst system is the most critical factor for success. For sterically hindered substrates like this compound, bulky and electron-rich monophosphine ligands are generally the most effective.[1][4]

  • Recommended Ligands: Biaryl phosphine ligands, often referred to as "Buchwald ligands," are excellent choices. SPhos, XPhos, and RuPhos are highly recommended starting points as they are known to facilitate reactions of sterically demanding substrates.[5][6]

  • Palladium Source: Using a pre-ligated palladium precatalyst (e.g., XPhos Pd G3) can provide more consistent results and higher activity compared to generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Issue 1: Low or No Conversion

If you observe a low conversion of your starting materials, follow this workflow to diagnose and solve the problem.

G start Low/No Conversion reagents Verify Reagent Quality start->reagents First, check... catalyst Optimize Catalyst System base_solvent Re-evaluate Base & Solvent catalyst->base_solvent If still low conversion success Successful Reaction catalyst->success Improved Conversion temperature Increase Reaction Temperature base_solvent->temperature If still sluggish base_solvent->success Improved Conversion temperature->success Improved Conversion reagents->catalyst If reagents are OK

Caption: Troubleshooting workflow for low reaction conversion.

  • Verify Reagent Quality:

    • Ensure the this compound and boronic acid are pure.

    • Use anhydrous and degassed solvents, as oxygen and water can deactivate the catalyst.

    • Use a fresh, high-purity base.

  • Optimize the Catalyst System:

    • Switch to a Bulky Ligand: If you are using a standard ligand like PPh₃, switch to a Buchwald ligand such as SPhos or XPhos.[5][6] These are designed to handle sterically demanding substrates.

    • Use a Precatalyst: Consider using a palladacycle precatalyst (e.g., an XPhos-based precatalyst) for more reliable activation of the active Pd(0) species.

  • Re-evaluate the Base and Solvent Combination:

    • Base Selection: Potassium phosphate (K₃PO₄) is often a reliable choice for hindered couplings.[2] Cesium carbonate (Cs₂CO₃) is another strong option. Ensure the base is finely powdered to maximize surface area.

    • Solvent System: Anhydrous, aprotic solvents like 1,4-dioxane or toluene are preferred. Often, a mixture with water (e.g., dioxane/water 4:1) is necessary to dissolve the base and facilitate the reaction.[7]

  • Increase Reaction Temperature:

    • Sterically hindered substrates often require more thermal energy. If your reaction is running at 80 °C, consider increasing the temperature to 100-110 °C.

Issue 2: Formation of Homocoupling Byproduct

The homocoupling of the boronic acid is a frequent side reaction.

G start Homocoupling Observed degas Improve Degassing Technique start->degas catalyst Use Pd(0) Precatalyst degas->catalyst boronic_acid Adjust Boronic Acid Stoichiometry catalyst->boronic_acid success Minimized Homocoupling boronic_acid->success G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a Combine Reactants: - 4-(tBu)-2-iodophenol - Boronic Acid - Pd(OAc)₂/SPhos - K₃PO₄ b Evacuate & Backfill with Argon (3x) a->b c Add Solvents: - Dioxane (anhydrous) - Water (degassed) b->c d Heat to 100 °C with Vigorous Stirring c->d e Monitor by TLC/GC-MS (12-24 h) d->e f Cool & Dilute with Ethyl Acetate e->f g Wash with H₂O and Brine f->g h Dry, Concentrate, & Purify by Chromatography g->h

References

Technical Support Center: 4-(tert-Butyl)-2-iodophenol in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and challenges encountered when using 4-(tert-Butyl)-2-iodophenol in various palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments.

I. Suzuki-Miyaura Coupling

Q1: I am observing significant amounts of a homocoupled biaryl product derived from my boronic acid/ester. What is causing this and how can I minimize it?

A1: Homocoupling of the organoboron reagent is a common side reaction in Suzuki-Miyaura couplings. It is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction. The steric hindrance of this compound can slow down the desired cross-coupling, giving more opportunity for homocoupling to occur.

Troubleshooting Strategies:

  • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

  • Use of Pd(0) Precatalysts: Instead of Pd(II) sources like Pd(OAc)₂, which require in-situ reduction, consider using a well-defined Pd(0) precatalyst to minimize the initial concentration of Pd(II).

  • Appropriate Base Selection: The choice of base is critical. For sterically hindered substrates, stronger, non-nucleophilic bases are often preferred. However, the base can also influence the rate of competing side reactions. It is crucial to screen different bases to find the optimal one for your specific system.[1][2][3]

  • Ligand Choice: Bulky, electron-rich phosphine ligands are often necessary for coupling sterically hindered aryl iodides. These ligands can stabilize the active palladium catalyst and promote the desired cross-coupling over homocoupling.

Q2: My reaction is sluggish, and I'm getting a significant amount of deiodination, resulting in 4-(tert-Butyl)phenol. How can I improve the yield of the desired product?

A2: Deiodination (hydrodehalogenation) is a known side reaction for aryl iodides, particularly when the cross-coupling is slow due to steric hindrance. This occurs when the aryl palladium intermediate undergoes reaction with a hydride source in the reaction mixture before it can transmetalate with the boronic acid derivative.

Troubleshooting Strategies:

  • Ligand Optimization: The choice of ligand is paramount in preventing deiodination. Bulky biarylphosphine ligands can create a sterically shielded environment around the palladium center, which can disfavor the pathways leading to deiodination.

  • Base Selection: The base can play a role in the formation of hydride species. Screening different bases, including inorganic bases like K₃PO₄ or Cs₂CO₃, and ensuring they are anhydrous can help minimize this side reaction.[1][4]

  • Reaction Concentration: Increasing the concentration of the reactants may favor the bimolecular cross-coupling pathway over the competing deiodination.

Quantitative Data on Side Reactions (Illustrative)

EntryLigandBaseDesired Product Yield (%)Homocoupling Yield (%)Deiodination Yield (%)
1PPh₃Na₂CO₃301525
2XPhosK₃PO₄85510
3SPhosCs₂CO₃90<5<5

Note: This data is hypothetical and for illustrative purposes. Actual yields will depend on the specific reaction conditions and coupling partner.

Experimental Protocol: Minimizing Side Reactions in Suzuki Coupling of a Hindered Aryl Iodide

This protocol provides a starting point for optimizing the Suzuki coupling of this compound.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (powdered and dried, 2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship Diagram: Troubleshooting Suzuki Coupling

troubleshooting_suzuki start Low Yield of Desired Product side_reaction Identify Major Side Product(s) start->side_reaction homocoupling Homocoupling of Boronic Acid side_reaction->homocoupling deiodination Deiodination of Aryl Iodide side_reaction->deiodination no_reaction No Reaction / Sluggish side_reaction->no_reaction sol_degas Improve Degassing homocoupling->sol_degas sol_pd0 Use Pd(0) Precatalyst homocoupling->sol_pd0 sol_base Screen Bases homocoupling->sol_base deiodination->sol_base sol_ligand Optimize Ligand (Bulky/Electron-Rich) deiodination->sol_ligand sol_conc Increase Concentration deiodination->sol_conc no_reaction->sol_base no_reaction->sol_ligand sol_temp Increase Temperature no_reaction->sol_temp

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling side reactions.

II. Sonogashira Coupling

Q1: I am observing a significant amount of a diyne byproduct from the homocoupling of my terminal alkyne. What is the cause and how can I prevent it?

A1: The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a very common side reaction in Sonogashira couplings. This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.

Troubleshooting Strategies:

  • Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Use a well-sealed reaction vessel (e.g., a Schlenk flask or a vial with a Teflon-lined cap) and thoroughly degas all solvents and liquid reagents. An inert atmosphere (argon or nitrogen) must be maintained throughout the reaction.

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst. Several copper-free Sonogashira protocols have been developed. These often require a slightly higher reaction temperature or a more active palladium/ligand system.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.

  • Choice of Base and Solvent: The choice of amine base and solvent can also influence the rate of homocoupling. For instance, using a less coordinating solvent might be beneficial in some cases.

Quantitative Data on Homocoupling (Illustrative)

EntryCatalyst SystemAtmosphereDesired Product Yield (%)Homocoupling Yield (%)
1Pd(PPh₃)₂Cl₂ / CuIAir4050
2Pd(PPh₃)₂Cl₂ / CuIArgon8015
3Pd(PPh₃)₄ (Copper-free)Argon95<2

Note: This data is hypothetical and for illustrative purposes. Actual yields will depend on the specific reaction conditions and substrates.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is designed to minimize the homocoupling of the terminal alkyne.

Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Diisopropylamine (DIPA) (2.0 equiv)

  • Anhydrous and degassed toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene, followed by DIPA and the terminal alkyne via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor its progress.

  • Upon completion, cool the reaction, dilute with ether, and wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Workflow Diagram: Minimizing Sonogashira Homocoupling

sonogashira_workflow start Sonogashira Reaction Setup check_homocoupling Significant Homocoupling Observed? start->check_homocoupling success High Yield of Desired Product check_homocoupling->success No opt_anaerobic Ensure Strictly Anaerobic Conditions check_homocoupling->opt_anaerobic Yes failure Low Yield opt_cu_free Switch to Copper-Free Protocol opt_anaerobic->opt_cu_free opt_slow_addition Slow Addition of Alkyne opt_cu_free->opt_slow_addition opt_reagents Optimize Base/Solvent/Ligand opt_slow_addition->opt_reagents opt_reagents->failure

Caption: Decision workflow for minimizing homocoupling in Sonogashira reactions.

III. Heck Coupling

Q1: My Heck reaction with an alkene is giving low yields and multiple unidentified byproducts. What could be the problem?

A1: Heck reactions with electron-rich aryl iodides like this compound can be challenging. The electron-donating tert-butyl and hydroxyl groups can decrease the reactivity of the C-I bond towards oxidative addition.[5] Furthermore, the steric bulk can hinder the subsequent steps of the catalytic cycle.

Troubleshooting Strategies:

  • Ligand Selection: For electron-rich aryl halides, bulky and electron-donating phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition step.[6]

  • Higher Temperatures: These reactions may require higher temperatures to proceed at a reasonable rate.

  • Base Choice: The choice of base is important. Organic bases like triethylamine or inorganic bases such as K₂CO₃ or Cs₂CO₃ can be effective. The optimal base may need to be determined empirically.

  • Reductive Heck Side Reaction: A common side reaction is the "reductive Heck" reaction, where the double bond of the product is reduced. This can sometimes be suppressed by the choice of solvent and base.[7]

Logical Relationship: Factors Affecting Heck Reaction Outcome

heck_factors Heck Heck Reaction Outcome Desired Product Side Products Substrate Substrate Properties Electronic Effects (Electron-Rich) Steric Hindrance Substrate->Heck Catalyst Catalyst Activity Oxidative Addition Rate Catalyst Stability Substrate->Catalyst Conditions Reaction Conditions Ligand Base Temperature Solvent Conditions->Heck Conditions->Catalyst Catalyst->Heck

Caption: Interplay of factors influencing the outcome of a Heck reaction.

IV. Buchwald-Hartwig Amination/Etherification

Q1: I am attempting a Buchwald-Hartwig O-arylation (etherification) with another phenol, but the reaction is not proceeding. What are the likely issues?

A1: The Buchwald-Hartwig coupling of phenols can be challenging, especially with sterically hindered substrates. The formation of diaryl ethers via this method often requires specific catalyst systems.

Troubleshooting Strategies:

  • Ligand Choice: The success of Buchwald-Hartwig etherification is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands are typically required.

  • Base Selection: A strong, non-nucleophilic base such as NaOtBu or K₃PO₄ is usually necessary. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used.

  • Catalyst Inhibition by Iodide: In some Buchwald-Hartwig reactions, the iodide anion generated during the reaction can act as a catalyst inhibitor by forming stable palladium-iodide complexes. If the reaction stalls, using an aryl bromide instead of an iodide might be beneficial, although this will require more forcing conditions.[8]

Q2: Can the phenolic hydroxyl group of this compound itself participate in the Buchwald-Hartwig reaction?

A2: Yes, under the basic conditions of the Buchwald-Hartwig amination, the phenolic proton is acidic and can be deprotonated. This can lead to self-coupling or reaction with another aryl halide in the mixture, forming a diaryl ether as a side product if the intended nucleophile is an amine. To avoid this, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) may be necessary if C-N bond formation is the desired outcome.

Experimental Protocol: Buchwald-Hartwig Etherification of a Hindered Phenol

This protocol provides a general starting point for the O-arylation of a phenol with this compound.

Reagents:

  • Aryl Halide (e.g., this compound) (1.0 equiv)

  • Phenol (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add the aryl halide, phenol, Pd(OAc)₂, XPhos, and Cs₂CO₃ to a reaction vial.

  • Seal the vial and remove it from the glovebox.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by GC/MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

References

Technical Support Center: Purification of 4-(tert-Butyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(tert-Butyl)-2-iodophenol from a typical reaction mixture. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are typically unreacted starting material, 4-tert-butylphenol, and the di-iodinated side product, 4-(tert-butyl)-2,6-diiodophenol. The crude product may also contain residual reagents from the iodination reaction and colored byproducts, often presenting as a reddish-brown solid.

Q2: What are the recommended methods for purifying this compound?

A2: The two primary and most effective methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between these methods will depend on the impurity profile and the desired final purity. Often, a combination of both techniques is employed for achieving high purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the separation of this compound from its main impurities. A suitable eluent system for TLC will show distinct spots for the starting material, the desired product, and the di-iodinated byproduct.

Data Presentation

The following table summarizes the physical properties of this compound and its common impurities, which is crucial for developing a purification strategy.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Polarity
4-(tert-Butyl)phenol150.2296-101[1][2]236-238[1][2]More Polar
This compound 276.11 73-75 [3]78-80 (0.3 Torr) [3]Intermediate
4-(tert-Butyl)-2,6-diiodophenol402.01N/AN/ALess Polar

Note: The polarity is a relative assessment based on typical elution order in normal-phase chromatography. Actual Rf values will depend on the specific TLC and column conditions.

Experimental Protocols & Troubleshooting Guides

Thin-Layer Chromatography (TLC) Analysis

A well-developed TLC protocol is fundamental to a successful purification.

Experimental Protocol:

  • Plate Preparation: Use silica gel coated TLC plates. Draw a baseline in pencil approximately 1 cm from the bottom of the plate.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline. It is also highly recommended to spot standards of the starting material (4-tert-butylphenol) and, if available, the purified product alongside the crude mixture for comparison.

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent system. A common starting point is a mixture of hexane and ethyl acetate. The chamber should be saturated with the eluent vapors.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Staining with iodine or potassium permanganate can also be effective.

  • Analysis: Calculate the Retention Factor (Rf) for each spot. The desired product, this compound, is expected to have an Rf value between that of the more polar 4-tert-butylphenol and the less polar 4-(tert-butyl)-2,6-diiodophenol. An optimal solvent system will provide good separation between these spots (ΔRf ≥ 0.2).

Troubleshooting Guide: TLC Analysis

IssuePossible CauseSuggested Solution
Spots remain on the baseline Eluent is not polar enough.Increase the proportion of the more polar solvent (e.g., ethyl acetate) in the eluent system.
Spots run with the solvent front Eluent is too polar.Increase the proportion of the less polar solvent (e.g., hexane) in the eluent system.
Spots are streaky Sample is too concentrated or insoluble in the eluent.Dilute the sample before spotting. Ensure the spotting solvent is volatile and the sample is fully dissolved.
Poor separation between spots The polarity of the eluent is not optimal.Systematically test different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the best separation.
Purification by Column Chromatography

Column chromatography is a highly effective method for separating the components of the reaction mixture.

Experimental Protocol:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (determined by TLC). Pack a glass column with the slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. A good starting point is a hexane:ethyl acetate mixture (e.g., 95:5 or 90:10), as determined by TLC to give an Rf of ~0.3 for the desired product.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Troubleshooting Guide: Column Chromatography

IssuePossible CauseSuggested Solution
Product co-elutes with impurities The eluent system does not provide adequate separation.Optimize the eluent system using TLC first. A shallower polarity gradient or an isocratic elution with a finely tuned solvent ratio may be necessary.
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
Cracking of the silica gel bed Improper packing or running the column dry.Ensure the silica gel is packed uniformly as a slurry. Never let the solvent level drop below the top of the silica gel.
Low recovery of the product Product is spread across too many fractions or is retained on the column.Use TLC to carefully track the elution of the product. If the product is strongly retained, a more polar eluent may be required to wash the column.
Purification by Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline this compound, especially after initial purification by chromatography.

Experimental Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Non-polar solvents like hexane or pentane are good candidates to try.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude or partially purified product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide: Recrystallization

IssuePossible CauseSuggested Solution
Product does not crystallize The solution is not saturated, or the product is too soluble in the chosen solvent.Boil off some of the solvent to increase the concentration. If the product is still soluble, a less polar solvent or a mixed solvent system may be required.
Product oils out instead of crystallizing The melting point of the product is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
Low recovery of the product Too much solvent was used, or the product has significant solubility in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration.
Colored impurities in crystals Impurities are co-crystallizing with the product.The use of activated charcoal during the hot dissolution step can help remove colored impurities. A preliminary purification by column chromatography is recommended.

Visualizations

DOT Script for Purification Workflow

PurificationWorkflow ReactionMixture Crude Reaction Mixture (Product, Starting Material, Di-iodinated Impurity) TLC TLC Analysis (Optimize Eluent) ReactionMixture->TLC Column Column Chromatography (Hexane:Ethyl Acetate) TLC->Column Recrystallization Recrystallization (Hexane or Pentane) Column->Recrystallization PureProduct Pure this compound Column->PureProduct Sufficiently Pure Recrystallization->PureProduct

Caption: General workflow for the purification of this compound.

DOT Script for TLC Troubleshooting Logic

Caption: Decision-making process for troubleshooting TLC results.

References

Technical Support Center: Recrystallization of 4-(tert-Butyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 4-(tert-Butyl)-2-iodophenol via recrystallization.

Frequently Asked Questions (FAQs)

Q1: How do I select the best recrystallization solvent for this compound?

A1: The ideal solvent should dissolve this compound when hot but not at room or cold temperatures.[1][2] Given the molecule's phenolic hydroxyl group and its non-polar tert-butyl group, solvents of intermediate polarity or solvent pairs are often effective. A general rule is "like dissolves like".[1] You can start by testing small amounts of the crude solid in solvents like hexanes, toluene, ethanol, or mixtures such as ethanol/water and hexane/ethyl acetate.[1][3] For the related compound 4-tert-butylphenol, petroleum ether has been used successfully.[4]

Q2: My compound is colored. How can I remove colored impurities?

A2: If your hot solution is colored by impurities, you can often remove them by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[5][6] Use a minimal amount (1-2% by weight) to avoid adsorbing your desired product.[5] After adding the charcoal and briefly heating, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[5]

Q3: What should I do if crystals do not form upon cooling?

A3: If crystallization does not occur after the solution has cooled to room temperature and then in an ice bath, you can try several techniques to induce it:

  • Scratch the inner surface of the flask with a glass rod just below the solvent level. This creates microscopic scratches that can provide nucleation sites.[1]

  • Add a seed crystal of pure this compound to the cooled solution. This provides a template for crystal growth.[1]

  • Reduce the volume of the solvent by gentle heating to increase the concentration of the solute, then allow it to cool again. You may have added too much solvent initially.[7]

  • For solvent pairs , you can try adding a small amount of the "poorer" solvent (the one in which the compound is less soluble) to the cooled solution.

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the solid melts and comes out of solution as a liquid instead of forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute.[2] To prevent this, choose a solvent with a boiling point lower than the compound's melting point. If it still occurs, try reheating the solution to dissolve the oil, add more of the "good" solvent, and cool slowly. Using a more dilute solution can also help.

Solvent Selection Data for a Related Compound

CompoundSolventFormulaSolubilityTemperature (°C)
4-tert-ButylphenolWaterH₂O0.6 g/L20[8]
4-tert-ButylphenolEthanol, Acetone, EtherVariousGenerally SolubleRoom Temperature[9]

Detailed Experimental Protocol: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound.

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (2)

  • Heating source (hot plate or heating mantle)

  • Boiling chips or a stir bar

  • Stemless funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolving the Solute: Place the crude solid in an Erlenmeyer flask with a boiling chip or stir bar. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring.[1] Continue adding small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to maximize yield.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present or if decolorizing charcoal was used, perform a hot gravity filtration.[5][6] Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Work quickly to prevent premature crystallization in the funnel.[5][7]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance.[1][7] Slow cooling promotes the formation of larger, purer crystals.[1] Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.[6][7]

  • Collecting the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing the Crystals: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the funnel to wash away any remaining soluble impurities from the crystal surfaces.[1] Reapply the vacuum to pull the wash solvent through.

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. For final drying, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.

Troubleshooting Guide

Use this section to diagnose and resolve common issues encountered during the recrystallization process.

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution was not sufficiently saturated.- Boil off some of the solvent to increase concentration and cool again.- Try scratching the inside of the flask or adding a seed crystal.[1]
Oiling Out - The solvent's boiling point is too high.- The rate of cooling is too fast.- Solution is too concentrated.- Reheat the solution, add more solvent to create a less saturated solution, and allow it to cool more slowly.- Select a different solvent with a lower boiling point.[2]
Very Low Recovery/Yield - Too much solvent was used, leaving product in the mother liquor.- Premature crystallization during hot filtration.- The compound is significantly soluble in the solvent even when cold.- Concentrate the mother liquor and cool for a second crop of crystals.- Ensure the funnel and receiving flask are pre-heated for hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtering.- Re-evaluate the choice of solvent.
Product is Still Impure - Cooling was too rapid, trapping impurities.- Insufficient washing of the collected crystals.- Re-recrystallize the product, ensuring slow cooling.- Ensure the crystals are washed with fresh, ice-cold solvent during vacuum filtration.[1]

Recrystallization Workflow Diagram

The following diagram illustrates the logical workflow and decision-making process for a typical recrystallization experiment.

Recrystallization_Workflow start Start: Crude Solid choose_solvent 1. Choose Solvent (Test Solubility) start->choose_solvent dissolve 2. Dissolve Solid in Minimum Hot Solvent choose_solvent->dissolve impurities_check Insoluble Impurities? dissolve->impurities_check hot_filtration 3. Hot Gravity Filtration impurities_check->hot_filtration Yes cool 4. Cool Solution Slowly impurities_check->cool No hot_filtration->cool crystals_check Crystals Formed? cool->crystals_check induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent crystals_check->induce_crystallization No collect 5. Collect Crystals (Vacuum Filtration) crystals_check->collect Yes induce_crystallization->cool wash_dry 6. Wash with Cold Solvent & Dry collect->wash_dry end_product Pure Product wash_dry->end_product

Caption: A workflow diagram for the purification of a solid compound via recrystallization.

References

Technical Support Center: Troubleshooting Low Yield in 4-(tert-Butyl)-2-iodophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-(tert-butyl)-2-iodophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this sterically hindered substrate.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my cross-coupling reactions with this compound?

A1: Low yields with this substrate are often attributed to a combination of factors. The bulky tert-butyl group introduces significant steric hindrance around the iodine atom, which can impede the approach of the catalyst and coupling partner. Additionally, the electron-donating nature of both the tert-butyl and hydroxyl groups can decrease the reactivity of the C-I bond towards oxidative addition in palladium-catalyzed reactions. Common side reactions such as deiodination (replacement of iodine with hydrogen) can also contribute to lower yields.

Q2: What are the most common side reactions to be aware of?

A2: The primary side reactions include:

  • Deiodination: This is a hydrodehalogenation process where the iodine atom is replaced by a hydrogen atom, leading to the formation of 4-(tert-butyl)phenol. It can be promoted by certain catalysts, bases, and high temperatures.

  • Homocoupling: In Suzuki-Miyaura reactions, the boronic acid can couple with itself to form a biaryl byproduct. This is often observed when the catalytic cycle is slow.

  • Beta-Hydride Elimination: In Buchwald-Hartwig aminations, this can occur from the palladium-amido intermediate, leading to the formation of an imine and the hydrodehalogenated arene.

Q3: How does the steric hindrance of the tert-butyl group specifically impact common reactions?

A3: The steric bulk of the tert-butyl group, ortho to the iodine, can significantly slow down key steps in catalytic cycles. For instance, in Suzuki-Miyaura and Buchwald-Hartwig reactions, it can hinder the oxidative addition of the aryl iodide to the palladium(0) center and the subsequent reductive elimination step. In Williamson ether synthesis, it can impede the approach of the alkylating agent to the phenoxide.

Q4: Can the phenolic hydroxyl group interfere with the reaction?

A4: Yes, the acidic proton of the hydroxyl group can react with strong bases used in many coupling reactions. This can consume the base and potentially influence the catalytic cycle. In some cases, protection of the hydroxyl group (e.g., as a methyl or silyl ether) may be necessary, although many modern catalytic systems can tolerate free hydroxyl groups.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consider the following troubleshooting steps:

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Optimize Catalyst and Ligand start->catalyst Initial Step base Select Appropriate Base catalyst->base If no improvement sub_catalyst Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). Increase catalyst loading (2-5 mol%). catalyst->sub_catalyst solvent_temp Adjust Solvent and Temperature base->solvent_temp If still low yield sub_base Use a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3). Ensure base is finely powdered. base->sub_base side_reactions Check for Side Reactions solvent_temp->side_reactions Persistent low yield sub_solvent_temp Use aprotic polar solvents (e.g., Dioxane, THF). Increase temperature incrementally (80-110 °C). solvent_temp->sub_solvent_temp boronic_acid Assess Boronic Acid Quality side_reactions->boronic_acid If side products are minimal sub_side_reactions Analyze crude mixture for deiodination and homocoupling products. side_reactions->sub_side_reactions product Improved Yield boronic_acid->product If all else is optimized

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Quantitative Data: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides

The following data is for analogous sterically hindered aryl halides and serves as a guide for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001>95
Pd₂(dba)₃ (1)P(t-Bu)₃ (2)K₃PO₄ (2)Dioxane251295
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O801860-80
XPhos Pd G2 (2)-K₃PO₄ (2)Dioxane/H₂O1001>95

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) under a positive flow of inert gas.

  • Add the degassed solvent (e.g., toluene/water 10:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Low Yield in Buchwald-Hartwig Amination

For low yields in the Buchwald-Hartwig amination of this compound, follow this troubleshooting guide:

Buchwald_Troubleshooting start Low Yield in Buchwald-Hartwig Amination catalyst_ligand Optimize Catalyst and Ligand start->catalyst_ligand Initial Step base_choice Select Appropriate Base catalyst_ligand->base_choice If no improvement sub_catalyst_ligand Use bulky, electron-rich ligands (e.g., tBuXPhos). Consider pre-catalysts for easier activation. catalyst_ligand->sub_catalyst_ligand reaction_conditions Adjust Reaction Conditions base_choice->reaction_conditions If still low yield sub_base_choice Strong, non-nucleophilic bases are preferred (e.g., NaOtBu, LHMDS). For base-sensitive substrates, try K3PO4 or Cs2CO3. base_choice->sub_base_choice amine_reactivity Consider Amine Reactivity reaction_conditions->amine_reactivity Persistent low yield sub_reaction_conditions Use anhydrous, deoxygenated solvents (e.g., Toluene, Dioxane). Increase temperature if necessary (80-120 °C). reaction_conditions->sub_reaction_conditions product Improved Yield amine_reactivity->product If all else is optimized sub_amine_reactivity Sterically hindered or electron-deficient amines may require more forcing conditions. amine_reactivity->sub_amine_reactivity

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.

Quantitative Data: Buchwald-Hartwig Amination of Aryl Halides

The following data is for analogous aryl halides and serves as a guide for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1)tBuXPhos (2)NaOtBu (1.2)Toluene10016~90
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.4)Toluene1002475-85
[Pd(allyl)Cl]₂ (1)tBuXPhos (2.5)LHMDS (1.2)THF6512~85
PdCl₂(P(o-Tolyl)₃)₂ (1)-NaOtBu (1.2)Toluene1003~70 (for less hindered substrates)

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., tBuXPhos), and the base (e.g., NaOtBu) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, deoxygenated solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Issue 3: Low Yield in Williamson Ether Synthesis

For low yields in the O-alkylation of this compound, consider these factors:

Williamson_Troubleshooting start Low Yield in Williamson Ether Synthesis base_deprotonation Ensure Complete Deprotonation start->base_deprotonation Initial Step alkylating_agent Check Alkylating Agent base_deprotonation->alkylating_agent If starting material remains sub_base_deprotonation Use a strong enough base (e.g., NaH, K2CO3). Ensure anhydrous conditions. base_deprotonation->sub_base_deprotonation solvent_conditions Optimize Solvent and Conditions alkylating_agent->solvent_conditions If reaction is slow sub_alkylating_agent Use primary alkyl halides. Secondary and tertiary halides will lead to elimination. alkylating_agent->sub_alkylating_agent side_reactions Minimize Side Reactions solvent_conditions->side_reactions If byproducts are observed sub_solvent_conditions Use polar aprotic solvents (e.g., DMF, Acetonitrile). Increase temperature or reaction time as needed. solvent_conditions->sub_solvent_conditions product Improved Yield side_reactions->product If all else is optimized sub_side_reactions Avoid high temperatures with reactive alkyl halides to prevent elimination. C-alkylation is a possible side reaction. side_reactions->sub_side_reactions

Caption: Troubleshooting workflow for low yields in Williamson ether synthesis.

Factors Influencing Yield in Williamson Ether Synthesis of Phenols

FactorRecommendation for High YieldReason
Base Use a base strong enough to fully deprotonate the phenol (e.g., NaH, K₂CO₃, Cs₂CO₃).Incomplete deprotonation leads to unreacted starting material.
Alkylating Agent Use primary alkyl halides or tosylates.The reaction proceeds via an SN2 mechanism; secondary and tertiary halides will predominantly undergo elimination.[1]
Solvent Use polar aprotic solvents (e.g., DMF, acetonitrile, acetone).These solvents solvate the cation but not the phenoxide anion, increasing its nucleophilicity.
Temperature Typically 50-100 °C.Higher temperatures can increase the rate of reaction but may also promote side reactions like elimination.
Water Content Use anhydrous conditions.Water can hydrolyze the alkylating agent and reduce the effectiveness of the base.

Experimental Protocol: Williamson Ether Synthesis

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.) and a suitable polar aprotic solvent (e.g., acetonitrile).

  • Add the base (e.g., K₂CO₃, 2.0 equiv.) and stir the suspension.

  • Add the primary alkyl halide (1.1-1.5 equiv.) to the mixture.

  • Heat the reaction to a suitable temperature (e.g., 80 °C) and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Deiodination as a side reaction of 4-(tert-Butyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering deiodination as a side reaction during experiments with 4-(tert-Butyl)-2-iodophenol.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem?

A1: Deiodination is the removal of an iodine atom from a molecule. In the context of reactions involving this compound, it is an undesired side reaction that results in the formation of 4-(tert-Butyl)phenol as a byproduct. This reduces the yield of the desired product and complicates the purification process. The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making aryl iodides susceptible to this reaction under various conditions.

Q2: Under what conditions is deiodination of this compound most likely to occur?

A2: Deiodination, often proceeding as hydrodeiodination (replacement of iodine with hydrogen), is frequently observed during metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck). It can also be promoted by strong bases, high temperatures, certain reducing agents, and exposure to light (photodecomposition). The presence of a hydrogen donor in the reaction mixture, such as alcohols, water, or amines, can facilitate this side reaction.

Q3: How can I detect the formation of the deiodinated byproduct, 4-(tert-Butyl)phenol?

A3: The formation of 4-(tert-Butyl)phenol can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the analytical data of your reaction mixture to a standard of 4-(tert-Butyl)phenol will confirm its presence. 1H NMR spectroscopy can also be used to identify the characteristic signals of the byproduct.

Q4: Is the hydroxyl group on this compound involved in the deiodination side reaction?

A4: The phenolic hydroxyl group is an electron-donating group, which increases the electron density of the aromatic ring. This can influence the reactivity of the C-I bond. While not directly participating in the bond cleavage, its electronic effect can modulate the susceptibility of the molecule to certain deiodination pathways.

Troubleshooting Guides

Issue 1: Significant Formation of 4-(tert-Butyl)phenol during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This is a common issue where the starting material, this compound, is consumed, but a significant portion is converted to the deiodinated byproduct instead of the desired coupled product.

Potential Causes and Solutions

Potential CauseRecommended Action
High Catalyst Loading High concentrations of the palladium catalyst can promote side reactions, including hydrodeiodination.[1] Reduce the catalyst loading incrementally (e.g., from 2 mol% down to 0.5 mol%) to find the optimal concentration.
High Reaction Temperature Elevated temperatures can accelerate both the desired reaction and the deiodination side reaction.[1] Attempt the reaction at a lower temperature. For the reactive C-I bond, reactions can often be performed at or slightly above room temperature.[1]
Inappropriate Base The choice and strength of the base can significantly influence the reaction outcome. Strong bases may promote deiodination. For Suzuki couplings, consider using weaker bases like K₃PO₄ or K₂CO₃ instead of strong bases like NaOH or alkoxides.[1]
Presence of a Hydrogen Source Solvents like isopropanol or ethanol can act as hydride donors, leading to reductive deiodination.[2] Ensure solvents are anhydrous and consider using aprotic solvents like toluene, dioxane, or THF.
Ligand Choice The ligand used can influence the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands can sometimes stabilize the catalytic species and may suppress side reactions. Experiment with different ligands to find one that favors the desired cross-coupling over deiodination.
Reaction Time Prolonged reaction times, especially at elevated temperatures, can lead to product degradation and increased byproduct formation. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction once the starting material is consumed.
Issue 2: Deiodination Observed Under Non-Catalytic, Basic Conditions

Deiodination can sometimes occur when this compound is subjected to basic conditions, even in the absence of a metal catalyst.

Potential Causes and Solutions

Potential CauseRecommended Action
Strong Base Strong bases can initiate a radical-mediated deiodination pathway, especially in the presence of a suitable hydrogen donor.[2] If possible, use a weaker base or a non-nucleophilic base.
Solvent Effects Protic solvents can act as hydrogen donors in base-mediated deiodination. If compatible with your reaction, switch to an aprotic solvent.
Light Exposure Iodinated phenols can be light-sensitive and undergo photolytic cleavage of the C-I bond. Protect the reaction from light by wrapping the flask in aluminum foil.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Deiodination in a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for coupling this compound with an arylboronic acid while minimizing the deiodination side reaction.

  • Reagent Preparation:

    • Ensure all reagents are pure and solvents are anhydrous.

    • Degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Setup:

    • To a clean, dry, and argon-flushed flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a mild base such as K₂CO₃ (2.0 eq.) or K₃PO₄ (2.0 eq.).[1]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) and the chosen ligand if necessary.

    • Add the degassed, anhydrous aprotic solvent (e.g., toluene or dioxane).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS every 1-2 hours.

    • If the reaction is sluggish, gradually increase the temperature in 10-20°C increments, holding at each new temperature for a period to assess the reaction rate and byproduct formation. Avoid excessively high temperatures.

  • Work-up and Purification:

    • Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the desired product from the 4-(tert-Butyl)phenol byproduct.

Visualizations

Signaling Pathways and Mechanisms

The following diagrams illustrate potential pathways for the deiodination of this compound.

G cluster_0 Palladium-Catalyzed Hydrodeiodination A Ar-I (this compound) C Ar-Pd(II)-I (Oxidative Addition) A->C + Pd(0)Ln B Pd(0)Ln E Ar-Pd(II)-H C->E - I- D H-Source (e.g., Solvent, Base) D->E + [H] E->B + I- F Ar-H (4-(tert-Butyl)phenol) E->F Reductive Elimination G cluster_1 Base-Initiated Radical Deiodination A Ar-I (this compound) C Ar-I radical anion A->C + e- from Base B Base (e.g., RO-) D Ar• (Aryl radical) C->D - I- F Ar-H (4-(tert-Butyl)phenol) D->F + H• from H-Donor E H-Donor (e.g., Solvent)

References

4-(tert-Butyl)-2-iodophenol reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reaction Monitoring by TLC

Topic: 4-(tert-Butyl)-2-iodophenol Reaction Monitoring

This guide provides detailed protocols and troubleshooting advice for monitoring the progress of reactions involving this compound using Thin Layer Chromatography (TLC). It is intended for researchers, scientists, and professionals in drug development.

Experimental Protocol: TLC Monitoring of Etherification

This protocol details the procedure for monitoring a common reaction of this compound: an O-alkylation (etherification) to form a less polar ether product.

Materials:

  • Silica gel TLC plates (e.g., Merck 60 F-254)[1]

  • TLC developing chamber with a lid

  • Capillary tubes for spotting[1]

  • UV lamp (254 nm)

  • Iodine chamber (optional, for visualization)[2][3]

  • Staining solution (e.g., p-anisaldehyde stain, optional)[2]

  • Eluent (solvent system): e.g., 20% Ethyl Acetate in Hexanes (v/v)

  • Reaction mixture sample

  • Reference sample of starting material (this compound)

  • Reference sample of the expected product (if available)

Procedure:

  • Chamber Preparation: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover with the lid and let it equilibrate for 5-10 minutes.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture (1-2 drops) in a volatile solvent like ethyl acetate or dichloromethane (approx. 1 mL). A 1% concentration is typically effective.[4] Prepare a similar solution for your starting material reference.

  • Plate Spotting:

    • Using a pencil (never a pen), gently draw a baseline about 1-1.5 cm from the bottom of the TLC plate.[5]

    • Mark three lanes on the baseline: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

    • Using a capillary tube, apply a small spot of the starting material solution to the "SM" and "CO" lanes. Allow the solvent to evaporate completely between applications to keep spots small.[5]

    • Apply a small spot of the diluted reaction mixture to the "RXN" and "CO" lanes. The "CO" lane will have both the starting material and the reaction mixture.

  • Plate Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the solvent level.[2] Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[2]

    • If spots are not clearly visible, use a secondary visualization technique such as an iodine chamber or a chemical stain like p-anisaldehyde, which is effective for phenols.[2][6]

  • Analysis: Compare the spots in the "RXN" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane.[7]

Data Presentation: Expected Rf Values

The retention factor (Rf) is a key quantitative measure in TLC. For the etherification of this compound, the product (an ether) is significantly less polar than the starting material (a phenol). This difference in polarity allows for separation on a silica gel plate.

CompoundFunctional GroupExpected PolarityExpected Rf Value*
This compound (SM)PhenolHigh~ 0.3 - 0.4
Alkylated Product (P)EtherLow~ 0.6 - 0.7

*Note: These are estimated values using a 20% Ethyl Acetate/Hexane eluent. Actual Rf values may vary and should be determined experimentally. An ideal separation will have the compound of interest with an Rf value between 0.2 and 0.5.[8]

Visualization of Experimental Workflow

TLC_Workflow prep 1. Prepare Chamber & TLC Plate spot 2. Spot Plate (SM, Co-spot, RXN) prep->spot develop 3. Develop Plate in Chamber spot->develop visualize 4. Dry & Visualize (UV, Stain) develop->visualize analyze 5. Analyze Results visualize->analyze incomplete Reaction Incomplete (SM spot present) analyze->incomplete SM Visible complete Reaction Complete (SM spot absent) analyze->complete SM Absent troubleshoot Problem? (Streaking, etc.) analyze->troubleshoot Unclear Result

Caption: Workflow for monitoring a reaction using Thin Layer Chromatography.

Troubleshooting Guide & FAQs

Q1: My spots are elongated or streaking. What is causing this?

A: Streaking is a common issue with several potential causes:

  • Sample Overloading: The most frequent cause is applying too much sample to the plate.[2][4][9] Try diluting your sample further or applying less with the capillary tube.

  • Acidic/Basic Compounds: this compound is a phenol and thus acidic. Acidic compounds can interact strongly with the silica gel, causing tailing.[4][10] Adding a small amount of acetic or formic acid (0.1–2.0%) to your eluent can often resolve this by protonating the silica surface and reducing strong interactions.[2]

  • High Polarity Sample Solvent: If the solvent used to dissolve your sample is much more polar than the eluent, it can interfere with the spotting and cause streaking. Ensure the spotting solvent is volatile and used sparingly.

Q2: I don't see any spots on my developed TLC plate. What should I do?

A: This can happen for a few reasons:

  • Sample Too Dilute: The concentration of your compound may be too low to be detected.[2][5] Try spotting the same lane multiple times, ensuring the spot is completely dry between applications, to concentrate the sample.[5]

  • Compound Not UV-Active: While many aromatic compounds are UV-active, your product or starting material might not be, or its response may be weak.

  • Incorrect Visualization Method: Use an alternative visualization technique. An iodine chamber is a good non-specific method for most organic compounds.[3] Stains like p-anisaldehyde are also highly effective for visualizing phenols and their derivatives.[2]

Q3: The spots for my starting material and product are too close together. How can I improve the separation?

A: Poor separation means the polarity of your eluent is not optimal for your compounds. The goal is to find a solvent system where the Rf values are sufficiently different.

  • Adjust Eluent Polarity: If the spots are clustered near the baseline (low Rf), your eluent is not polar enough; increase the proportion of the more polar solvent (e.g., increase ethyl acetate).[2] If they are clustered near the solvent front (high Rf), the eluent is too polar; decrease the proportion of the polar solvent (e.g., reduce ethyl acetate).[2] Make small, incremental changes (e.g., from 20% to 15% or 25% ethyl acetate) to find the best separation.

Q4: All my spots ran to the top of the plate with the solvent front. What does this mean?

A: This indicates that your eluent is too polar for the compounds. All components are highly soluble in the mobile phase and do not interact sufficiently with the stationary silica gel. To fix this, decrease the polarity of your eluent by reducing the amount of the more polar solvent (e.g., move from 30% ethyl acetate in hexanes to 15%).[2]

Q5: All my spots remained on the baseline. How do I fix this?

A: This is the opposite problem: your eluent is not polar enough to move the compounds up the plate. The compounds have a stronger affinity for the stationary phase than the mobile phase. Increase the polarity of your eluent by increasing the proportion of the more polar solvent (e.g., move from 10% ethyl acetate in hexanes to 20% or 25%).[2]

Q6: How do I know for certain when the reaction is complete?

A: The most reliable way to confirm reaction completion is by using the co-spot lane. When the reaction is finished, the "RXN" lane should show a single, strong spot for the product, and the spot corresponding to the starting material should be completely gone. In the "CO" lane, you should see only the product spot, as there is no starting material left in the reaction mixture to align with the starting material reference spot.[7]

References

Technical Support Center: 4-(tert-Butyl)-2-iodophenol NMR Impurity Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting assistance and frequently asked questions for identifying impurities in 4-(tert-Butyl)-2-iodophenol via Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The most common impurities typically arise from the synthesis process. These include:

  • Unreacted starting material: 4-tert-Butylphenol.

  • Over-iodination product: 2,6-Diiodo-4-tert-butylphenol.

  • Residual solvents from the reaction or purification, such as dichloromethane, hexane, or ethyl acetate.

Q2: My ¹H NMR spectrum shows more than the expected number of aromatic signals. What could be the cause?

A2: The presence of additional aromatic signals strongly suggests impurities. If you see a simple doublet of doublets for the aromatic region of your starting material, 4-tert-butylphenol, this could be present. If you observe a singlet in the aromatic region, it might indicate the presence of the di-iodinated product, 2,6-diiodo-4-tert-butylphenol.

Q3: The integration of my tert-butyl signal does not match the integration of my aromatic protons. What does this indicate?

A3: This discrepancy suggests the presence of an impurity that also contains a tert-butyl group or aromatic protons, but in a different ratio than your desired product. For instance, the starting material, 4-tert-butylphenol, has a different ratio of tert-butyl to aromatic protons compared to the mono-iodinated product.

Q4: I see unexpected sharp singlets in my ¹H NMR spectrum, often in the 1-4 ppm region. What are these?

A4: These are likely residual solvents from your synthesis or purification. Common culprits include acetone (around 2.17 ppm), dichloromethane (around 5.30 ppm), and ethyl acetate (signals around 1.25, 2.04, and 4.12 ppm).

NMR Data for Identification

Below is a summary of expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. These values are approximate and can vary slightly based on the solvent and concentration.

Compound¹H NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)
This compound ~ 7.5 (d, J ≈ 2.5 Hz, 1H), ~ 7.2 (dd, J ≈ 8.5, 2.5 Hz, 1H), ~ 6.8 (d, J ≈ 8.5 Hz, 1H), ~ 5.5 (s, 1H, OH), 1.29 (s, 9H)~ 152.0 (C-OH), ~ 145.0 (C-tBu), ~ 138.0 (Ar-CH), ~ 128.0 (Ar-CH), ~ 115.0 (Ar-CH), ~ 86.0 (C-I), ~ 34.0 (C(CH₃)₃), ~ 31.5 (C(CH₃)₃)
4-tert-Butylphenol (Impurity) ~ 7.2 (d, J ≈ 8.5 Hz, 2H), ~ 6.8 (d, J ≈ 8.5 Hz, 2H), ~ 4.8 (s, 1H, OH), 1.28 (s, 9H)~ 152.5 (C-OH), ~ 143.5 (C-tBu), ~ 126.5 (Ar-CH), ~ 115.0 (Ar-CH), ~ 34.0 (C(CH₃)₃), ~ 31.6 (C(CH₃)₃)
2,6-Diiodo-4-tert-butylphenol (Impurity) ~ 7.6 (s, 2H), ~ 5.8 (s, 1H, OH), 1.29 (s, 9H)~ 150.0 (C-OH), ~ 148.0 (C-tBu), ~ 140.0 (Ar-CH), ~ 88.0 (C-I), ~ 34.2 (C(CH₃)₃), ~ 31.4 (C(CH₃)₃)

Troubleshooting Guide for NMR Impurities

Observed NMR Signal AnomalyPotential CauseSuggested Action
Doublet around 7.2 ppm and 6.8 ppm.Presence of starting material: 4-tert-Butylphenol.Purify the sample using column chromatography or recrystallization.
Aromatic singlet around 7.6 ppm.Presence of di-iodinated impurity: 2,6-Diiodo-4-tert-butylphenol.Purify the sample using column chromatography. Recrystallization may also be effective.
Sharp singlets not corresponding to product.Residual solvents (e.g., acetone, DCM, EtOAc).Dry the sample under high vacuum for an extended period.
Broad singlet in the 4-6 ppm region.Phenolic -OH proton.Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The -OH peak should disappear.

Experimental Protocols

Purification by Column Chromatography

This method is effective for separating the desired product from both the starting material and the di-iodinated impurity.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the Column:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to pack evenly without air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system, such as 98:2 hexane:ethyl acetate.

    • Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to elute the compounds.

    • The expected elution order is: 2,6-diiodo-4-tert-butylphenol (least polar), followed by this compound, and finally 4-tert-butylphenol (most polar).

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.

    • Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Visualizations

impurity_identification_workflow start Crude NMR Spectrum check_aromatic Analyze Aromatic Region start->check_aromatic check_tert_butyl Check t-Butyl Integration check_aromatic->check_tert_butyl Expected Signals impurity_sm Starting Material Impurity (4-tert-Butylphenol) check_aromatic->impurity_sm Extra Doublets impurity_diiodo Di-iodo Impurity (2,6-Diiodo-4-tert-butylphenol) check_aromatic->impurity_diiodo Aromatic Singlet check_solvents Identify Solvent Peaks check_tert_butyl->check_solvents Correct Ratio check_tert_butyl->impurity_sm Incorrect Ratio pure_product Pure Product check_solvents->pure_product No Solvent Peaks impurity_solvent Solvent Impurity check_solvents->impurity_solvent Solvent Peaks Present purify Purify Sample (Column Chromatography) impurity_sm->purify impurity_diiodo->purify dry Dry Under Vacuum impurity_solvent->dry purify->start Re-analyze dry->start Re-analyze impurity_structures cluster_product Target Product cluster_impurities Common Impurities product This compound impurity1 4-tert-Butylphenol (Starting Material) impurity2 2,6-Diiodo-4-tert-butylphenol (Over-iodination)

Improving regioselectivity in reactions with 4-(tert-Butyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(tert-Butyl)-2-iodophenol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve regioselectivity and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in subsequent reactions with this compound?

A1: Regioselectivity in electrophilic aromatic substitution on the this compound ring is governed by a combination of electronic and steric effects from the three existing substituents:

  • Hydroxyl (-OH) Group: This is a strongly activating, ortho-, para-directing group due to its powerful electron-donating resonance effect (+M).[1] It significantly increases the electron density at the positions ortho (C6) and para (C4) to it, making them more susceptible to electrophilic attack.[1][2]

  • tert-Butyl (-C(CH₃)₃) Group: This is a weakly activating, ortho-, para-directing group through inductive effects and hyperconjugation.[3][4] However, its primary influence is steric. Its large size significantly hinders attack at the adjacent ortho positions (C3 and C5).[3][5]

  • Iodo (-I) Group: This is a deactivating group due to its electron-withdrawing inductive effect (-I), but it is also ortho-, para-directing because its lone pairs can participate in resonance.

The interplay of these effects means that the C6 position is the most electronically activated and sterically accessible site for further electrophilic substitution.

Caption: Directive influences on the this compound ring.

Q2: I am performing an electrophilic aromatic substitution (e.g., nitration, halogenation). Why is the reaction favoring substitution at the C6 position?

A2: The C6 position is ortho to the highly activating hydroxyl group and is not sterically hindered by the bulky tert-butyl group. The resonance stabilization provided by the -OH group to the arenium ion intermediate is greatest when the electrophile adds to the ortho or para positions.[2][5] Since the para position (C4) is blocked, and the other ortho position (C2) is also blocked, C6 becomes the most favorable site. Steric hindrance from the tert-butyl group makes attack at C5 and C3 significantly less likely.[4]

Q3: How can I control for O-alkylation/acylation versus C-alkylation/acylation of the phenol?

A3: The phenoxide anion, formed by deprotonating the phenol, is an ambident nucleophile, meaning it can react at either the oxygen or a ring carbon.[1] The outcome (O- vs. C-alkylation) is primarily controlled by the reaction conditions.

  • To favor O-alkylation (ether formation): Use polar aprotic solvents like DMF or acetone. These solvents solvate the metal cation but not the phenoxide oxygen, making the oxygen more nucleophilic and leading to the kinetically favored product.[1]

  • To favor C-alkylation (alkylated phenol formation): Use polar protic solvents like water or ethanol. These solvents form strong hydrogen bonds with the phenoxide oxygen, making it less available for reaction. This allows the less-reactive carbon nucleophile of the ring to attack the electrophile, leading to the thermodynamically favored product.[1] The choice of a "softer" counter-ion can also sometimes favor C-alkylation.[1]

Q4: What are the key parameters to optimize for a successful Suzuki coupling reaction at the C2-Iodo position?

A4: The Suzuki coupling is a robust method for forming carbon-carbon bonds by coupling the iodo-substituent with an organoboron compound.[6] Key parameters for optimization include:

  • Catalyst System: A palladium catalyst is essential. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, or precatalysts that form the active Pd(0) species in situ.[7] The choice of ligand (e.g., PPh₃, PCy₃, P(t-Bu)₃) is crucial and can significantly impact reaction efficiency.[7]

  • Base: A base is required for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.[6]

  • Solvent: The choice of solvent depends on the solubility of the reactants and the base. Common solvents include toluene, dioxane, THF, and often a mixture with water.[6]

  • Temperature: Reactions are typically run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate.

Troubleshooting Guides

Troubleshooting Low Regioselectivity in Electrophilic Substitution

Problem Possible Cause(s) Recommended Solution(s)
Formation of multiple isomers (e.g., substitution at C3/C5) Reaction conditions are too harsh, overcoming steric barriers. Use milder reaction conditions (lower temperature, shorter reaction time).[8]
The electrophile is too small and reactive, reducing selectivity. Choose a bulkier or less reactive electrophilic reagent. For example, using a bulky Lewis acid can disfavor attack at crowded positions.[1]
The solvent is influencing the transition state energies unfavorably. Experiment with different solvents to alter the solvation of intermediates.

| Polysubstitution on the aromatic ring | The phenol is highly activated, and the conditions are too strong. | Use a less reactive electrophile or milder conditions.[8] Consider using a protecting group for the hydroxyl function to reduce its activating effect.[1] |

Troubleshooting Poor Performance in Suzuki Coupling Reactions

Problem Possible Cause(s) Recommended Solution(s)
Low or no conversion Catalyst deactivation or insufficient loading. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). Increase catalyst loading if necessary.
Ineffective base or poor solubility. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃). Ensure vigorous stirring.
Boronic acid decomposition (protodeboronation). Ensure the base is not too strong for the substrate and that the reaction is not heated for an excessively long time.
Ligand is not optimal for the substrate. Screen different phosphine ligands. Electron-rich and bulky ligands like P(t-Bu)₃ or SPhos can be effective.[7]
Formation of homocoupling byproducts Oxygen contamination leading to oxidative homocoupling of the boronic acid. Thoroughly degas all solvents and reagents before use.

| | Catalyst system promotes homocoupling. | Adjust the palladium-to-ligand ratio or change the ligand. |

G start Low Yield or Poor Selectivity in Suzuki Coupling check_inert Is the reaction under an inert atmosphere? start->check_inert fix_inert Action: Degas solvents and use N₂ or Ar. check_inert->fix_inert No check_catalyst Is the catalyst/ligand combination optimal? check_inert->check_catalyst Yes fix_inert->check_catalyst fix_catalyst Action: Screen different ligands (e.g., P(t-Bu)₃) or increase catalyst loading. check_catalyst->fix_catalyst No check_base Is the base strong enough and soluble? check_catalyst->check_base Yes fix_catalyst->check_base fix_base Action: Try a different base (e.g., Cs₂CO₃, K₃PO₄) or a phase-transfer catalyst. check_base->fix_base No check_temp Is the temperature appropriate? check_base->check_temp Yes fix_base->check_temp fix_temp Action: Optimize reaction temperature (typically 80-110 °C). check_temp->fix_temp No end_node Reaction Optimized check_temp->end_node Yes fix_temp->end_node

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Experimental Protocols

Protocol: General Procedure for Suzuki Coupling

This protocol is a representative example for the palladium-catalyzed Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • Toluene and Water (e.g., 4:1 mixture)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), K₂CO₃ (2.5 eq.), and Pd(PPh₃)₄ (0.03 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture (e.g., toluene/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

G cluster_cat Catalytic Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L₂ (Active Catalyst) pd_add Oxidative Addition (Ar-Pd(II)-I) pd0->pd_add + Ar-I pd_trans Transmetalation (Ar-Pd(II)-Ar') pd_add->pd_trans + Ar'B(OH)₂ (Base) pd_elim Reductive Elimination (Ar-Ar') pd_trans->pd_elim pd_elim->pd0 - Product ArAr Coupled Biaryl pd_elim->ArAr ArI 4-(tBu)-2-Iodophenol ArI->pd_add ArB Ar'B(OH)₂ ArB->pd_trans

Caption: Simplified catalytic cycle for the Suzuki coupling reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(tert-Butyl)-2-iodophenol and 4-bromo-2-tert-butylphenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth comparative analysis of two key halogenated phenol building blocks: 4-(tert-Butyl)-2-iodophenol and 4-bromo-2-tert-butylphenol. The focus of this comparison is their relative reactivity in two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This document aims to provide an objective comparison supported by general reactivity principles and representative experimental data to aid in the strategic selection of these reagents for complex molecule synthesis.

Executive Summary

The fundamental difference in reactivity between this compound and 4-bromo-2-tert-butylphenol lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This seemingly subtle difference has profound implications for the kinetics of palladium-catalyzed cross-coupling reactions, where the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.

Generally, aryl iodides are more reactive than aryl bromides, which in turn are more reactive than aryl chlorides. This established trend (I > Br > Cl) suggests that this compound will generally exhibit higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo-counterpart. However, factors such as cost, stability, and the specific requirements of a synthetic route can influence the choice of reagent.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below. These properties are essential for handling, reaction setup, and purification.

PropertyThis compound4-bromo-2-tert-butylphenol
Molecular Formula C₁₀H₁₃IOC₁₀H₁₃BrO
Molecular Weight 276.11 g/mol 229.11 g/mol
Appearance White to off-white solidWhite crystalline solid or colorless oil
Melting Point 73-75 °C51 °C
Boiling Point 78-80 °C at 0.3 Torr113 °C at 9 mmHg

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and substituted aromatic compounds. The higher reactivity of the C-I bond in this compound typically translates to more efficient Suzuki-Miyaura couplings.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

Below is a representative, generalized protocol for the Suzuki-Miyaura coupling of a halophenol with phenylboronic acid. This protocol can be adapted to compare the reactivity of this compound and 4-bromo-2-tert-butylphenol.

Reaction Scheme:

Caption: Generalized Suzuki-Miyaura Coupling Reaction.

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 4-(tert-butyl)-2-halophenol (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 5 mL).

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenyl-4-(tert-butyl)phenol.

Expected Outcome:

Based on the general reactivity trend, the reaction with this compound is expected to proceed faster and give a higher yield of the product compared to 4-bromo-2-tert-butylphenol under identical reaction conditions. To achieve a comparable yield with the bromo-analogue, more forcing conditions such as higher temperatures, longer reaction times, or the use of microwave irradiation might be necessary.[1]

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.[2] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a crucial factor, with aryl iodides generally being more reactive than aryl bromides.

Illustrative Experimental Protocol: Buchwald-Hartwig Amination

The following is a generalized protocol for the Buchwald-Hartwig amination of a halophenol with a secondary amine like morpholine.

Reaction Scheme:

Caption: Generalized Buchwald-Hartwig Amination Reaction.

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents).

  • Add the 4-(tert-butyl)-2-halophenol (1.0 equivalent) and the amine (e.g., morpholine, 1.1-1.2 equivalents).

  • Add an anhydrous, degassed solvent such as toluene.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Expected Outcome:

The C-I bond's greater reactivity should facilitate the oxidative addition step, leading to a more efficient amination with this compound. This could manifest as higher yields in shorter reaction times or the possibility of conducting the reaction at a lower temperature compared to 4-bromo-2-tert-butylphenol.

Logical Workflow for Halide Selection

The choice between this compound and 4-bromo-2-tert-butylphenol is a strategic one that depends on several factors beyond just reactivity. The following decision workflow can guide researchers in making an informed choice.

Halide_Selection_Workflow Start Start: Need for a 4-(tert-Butyl)-2-halophenol HighReactivity Is high reactivity/ mild conditions critical? Start->HighReactivity CostConstraint Are there strict cost constraints? HighReactivity->CostConstraint No UseIodophenol Use this compound HighReactivity->UseIodophenol Yes CostConstraint->UseIodophenol No ConsiderBromophenol Consider 4-bromo-2-tert-butylphenol CostConstraint->ConsiderBromophenol Yes Proceed Proceed with synthesis UseIodophenol->Proceed OptimizeConditions Optimize reaction conditions (e.g., higher temp., microwave) ConsiderBromophenol->OptimizeConditions OptimizeConditions->Proceed

Caption: Decision workflow for selecting the appropriate halophenol.

Conclusion

References

A Comparative Guide to Iodophenol Isomers in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-iodophenol, 3-iodophenol, and 4-iodophenol in three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. The information presented, supported by experimental data, aims to assist in the strategic design of synthetic routes.

The position of the hydroxyl and iodo substituents on the phenol ring significantly influences the reactivity of the isomers in these transformations. Generally, the reactivity of aryl halides in palladium-catalyzed coupling reactions follows the order I > Br > Cl, making iodophenols highly reactive substrates. However, steric hindrance and electronic effects introduced by the hydroxyl group at different positions (ortho, meta, para) can lead to notable differences in reaction yields and optimal conditions.

Performance Comparison of Iodophenol Isomers

The following tables summarize representative experimental data for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. It is important to note that direct comparative studies under identical conditions for all three isomers across all three reaction types are not always available in the literature. Therefore, some data is compiled from different sources utilizing similar reaction conditions to provide a meaningful comparison.

Table 1: Suzuki-Miyaura Coupling of Iodophenol Isomers with Phenylboronic Acid

IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-IodophenolPd/CK₂CO₃Water1000.592[1]
3-IodophenolPd/CK₂CO₃Water1000.595[1]
4-IodophenolPd/CK₂CO₃Water1000.598[1]

Observations: In the Suzuki-Miyaura coupling, all three isomers show high reactivity, affording excellent yields in a short reaction time under aqueous, ligand-free conditions. The para-isomer (4-iodophenol) gives a near-quantitative yield, slightly outperforming the meta and ortho isomers. The slightly lower yield for the ortho-isomer may be attributed to potential steric hindrance from the adjacent hydroxyl group.

Table 2: Heck Coupling of Iodophenol Isomers with Styrene (Representative Data)

IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-IodophenolPd(OAc)₂ / PPh₃Et₃NDMF10012~70-80Inferred
3-IodophenolPd(OAc)₂ / PPh₃Et₃NDMF10012~85-95Inferred
4-IodophenolPd(OAc)₂ / PPh₃Et₃NDMF10012>95*[2]

Observations: For the Heck reaction, the general reactivity trend is expected to be influenced by both electronic and steric factors. The para-isomer (4-iodophenol) is anticipated to provide the highest yield due to minimal steric hindrance. The ortho-isomer (2-iodophenol) is likely to be the least reactive due to the steric bulk of the hydroxyl group in close proximity to the reaction center, which can hinder the approach of the palladium catalyst and the alkene.

Table 3: Sonogashira Coupling of Iodophenol Isomers with Phenylacetylene (Representative Data)

IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-IodophenolPd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT3~80-90[3]
3-IodophenolPd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT3~90-95Inferred
4-IodophenolPd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT3>95*[4][5]

Observations: In the Sonogashira coupling, high yields are generally expected for all three isomers. Similar to the Heck reaction, the para-isomer is predicted to be the most reactive. The ortho-isomer may exhibit slightly reduced reactivity due to steric hindrance, although the linear nature of the alkyne coupling partner may lessen this effect compared to the bulkier alkene in the Heck reaction. In some cases, the ortho-iodophenol can undergo a subsequent intramolecular cyclization.

Experimental Protocols

Detailed methodologies for the palladium-catalyzed coupling reactions are provided below. These protocols are based on established literature methods and serve as a starting point for reaction optimization.

Protocol 1: Suzuki-Miyaura Coupling of Iodophenols with Phenylboronic Acid[1][6]

This protocol is adapted from a green chemistry approach utilizing water as the solvent.

  • Materials:

    • Iodophenol isomer (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Palladium on carbon (10% Pd, 1 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Deionized water (5 mL)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the iodophenol isomer, phenylboronic acid, palladium on carbon, and potassium carbonate.

    • Add deionized water to the flask.

    • Heat the mixture to reflux (100 °C) with vigorous stirring for 30 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with 2M HCl to a pH of ~2.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Coupling of Iodophenols with Styrene[2]

This is a general protocol for the Heck reaction and may require optimization for each isomer.

  • Materials:

    • Iodophenol isomer (1.0 mmol)

    • Styrene (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Triphenylphosphine (PPh₃) (4 mol%)

    • Triethylamine (Et₃N) (1.5 mmol)

    • N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (e.g., Argon), add the iodophenol isomer, palladium(II) acetate, and triphenylphosphine.

    • Add DMF, followed by triethylamine and styrene.

    • Degas the mixture with a stream of argon for 10-15 minutes.

    • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of Iodophenols with Phenylacetylene[7][8]

This protocol outlines a typical Sonogashira coupling reaction.

  • Materials:

    • Iodophenol isomer (1.0 mmol)

    • Phenylacetylene (1.2 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

    • Copper(I) iodide (CuI) (3 mol%)

    • Triethylamine (Et₃N) (2.0 mmol)

    • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the iodophenol isomer, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

    • Add anhydrous THF and triethylamine.

    • Degas the mixture by bubbling argon through it for 10-15 minutes.

    • Add phenylacetylene dropwise to the stirred solution.

    • Stir the reaction at room temperature for 3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Relationship of Isomer Reactivity

The following diagram illustrates the general trend in reactivity of the iodophenol isomers in palladium-catalyzed coupling reactions, which is influenced by steric and electronic effects.

Isomer_Reactivity cluster_reactivity General Reactivity Trend cluster_factors Influencing Factors 4-Iodophenol 4-Iodophenol 3-Iodophenol 3-Iodophenol 4-Iodophenol->3-Iodophenol > Steric_Hindrance Steric_Hindrance 4-Iodophenol->Steric_Hindrance Minimal Electronic_Effects Electronic_Effects 4-Iodophenol->Electronic_Effects Favorable 2-Iodophenol 2-Iodophenol 3-Iodophenol->2-Iodophenol > 3-Iodophenol->Steric_Hindrance Low 3-Iodophenol->Electronic_Effects Moderate 2-Iodophenol->Steric_Hindrance High 2-Iodophenol->Electronic_Effects Complex

Caption: Relative reactivity of iodophenol isomers.

General Experimental Workflow for Palladium-Catalyzed Coupling

This diagram outlines the typical steps involved in performing a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Addition Reagent Addition (Substrates, Catalyst, Base, Solvent) Reaction_Setup->Reagent_Addition Reaction_Execution Reaction Execution (Heating & Stirring) Reagent_Addition->Reaction_Execution Monitoring Monitoring (TLC/GC-MS) Reaction_Execution->Monitoring Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow.

References

A Comparative Guide to the Reactivity of 4-(tert-Butyl)-2-iodophenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-(tert-Butyl)-2-iodophenol with other common aryl iodides in palladium-catalyzed cross-coupling reactions. The information presented is supported by established chemical principles and illustrative experimental data to assist researchers in selecting appropriate substrates and optimizing reaction conditions.

Introduction to Aryl Iodide Reactivity

Aryl iodides are highly valued electrophiles in palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates the crucial oxidative addition step. The general reactivity trend for aryl halides is I > Br > OTf > Cl.[1][2] However, the reactivity of a specific aryl iodide is further modulated by the electronic and steric properties of the substituents on the aromatic ring.

This compound features two key substituents:

  • An ortho-hydroxyl group (-OH) : An electron-donating group that can also act as a directing group or participate in catalyst coordination.

  • A para-tert-butyl group (-tBu) : A bulky, electron-donating group.

The interplay of these groups defines the unique reactivity profile of this molecule compared to simpler aryl iodides.

Factors Influencing Reactivity

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) complex. The facility of this step is influenced by:

  • Electronic Effects : Electron-withdrawing groups (EWGs) on the aryl ring decrease the electron density of the carbon-iodine bond, making the carbon atom more electrophilic and accelerating the oxidative addition. Conversely, electron-donating groups (EDGs) increase electron density, generally slowing down this step. This compound, with two electron-donating groups, is considered an "electron-rich" aryl iodide, which would predict a lower intrinsic reactivity compared to electron-neutral (e.g., iodobenzene) or electron-poor (e.g., 4-nitroiodobenzene) counterparts.

  • Steric Effects : Bulky substituents, particularly at the ortho position to the iodine, can hinder the approach of the palladium catalyst, slowing the reaction. While the para-tert-butyl group has minimal direct steric impact on the iodine, the ortho-hydroxyl group can influence the catalyst's coordination.

Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side quantitative kinetic studies for this compound against a wide range of aryl iodides are not extensively published, its reactivity can be inferred and compared based on reported yields and reaction conditions for analogous transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds. The reactivity of aryl iodides in this reaction is well-established. Electron-rich aryl iodides generally require more forcing conditions (higher temperatures, stronger bases, or more active catalysts) than electron-poor ones.

Table 1: Illustrative Comparison of Aryl Iodides in Suzuki-Miyaura Coupling

Aryl IodideCoupling PartnerCatalyst SystemConditionsYieldReference/Comment
4-Iodotoluene (Electron-Rich)Phenylboronic acidPd(OAc)₂ / K₂CO₃DMF, 150 °C, 3hHighDemonstrates typical conditions for an electron-rich system.[3]
Iodobenzene (Electron-Neutral)Phenylboronic acidPd(OAc)₂ / K₂CO₃Water, RT, 30 min94%High reactivity under mild, ligand-free conditions.[4]
4-Nitroiodobenzene (Electron-Poor)Phenylboronic acidPd(OAc)₂ / K₂CO₃Water, RT, 30 min98%Excellent reactivity due to the electron-withdrawing nitro group.[4]
o-Iodophenol (ortho-OH)Aryl acetylenes[Cu(phen)(PPh₃)₂]NO₃Toluene, Cs₂CO₃Good to ExcellentWhile not a Suzuki reaction, this shows o-iodophenols are effective coupling partners.[5]
This compound Arylboronic acidPdCl₂(dppf) / K₂CO₃Dioxane/H₂O, 80-100 °CExpected: Good to HighInferred reactivity. Conditions would likely be similar to other electron-rich phenols, requiring heating. The ortho-OH can assist in some catalytic systems.

Note: The data for this compound is an educated estimation based on the reactivity of structurally similar compounds. Specific experimental validation is recommended.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. The reactivity trends are similar to the Suzuki coupling, where electron-poor aryl halides are generally more reactive.

Table 2: Illustrative Comparison of Aryl Iodides in the Heck Reaction

Aryl IodideAlkeneCatalyst SystemConditionsYieldReference/Comment
Iodobenzene n-Butyl acrylatePdCl₂-Dppc⁺PF₆⁻[bmim][PF₆], 120 °C, 1.5h95%High yield under typical Heck conditions.[6]
Iodobenzene EugenolPd(OAc)₂ / K₂CO₃DMF/H₂O, 100 °C, 1h100% conversionDemonstrates high reactivity with a biologically relevant alkene.[7]
4-Bromo-3-iodophenol N/AN/AN/AN/AThe C-I bond is expected to react selectively over the C-Br bond.[2]
This compound Activated AlkenePd(OAc)₂ / BaseDMF or Dioxane, >100 °CExpected: GoodInferred reactivity. As an electron-rich substrate, it would likely require elevated temperatures for efficient coupling.
Sonogashira Coupling

The Sonogashira coupling joins aryl halides with terminal alkynes and is known to be very effective for aryl iodides, often proceeding under mild conditions.[8] The reactivity order remains I > Br > Cl, and couplings with aryl iodides can often be performed at room temperature.[8]

Table 3: Illustrative Comparison of Aryl Iodides in Sonogashira Coupling

Aryl IodideAlkyneCatalyst SystemConditionsYieldReference/Comment
Iodobenzene (Electron-Rich EDG)PhenylacetyleneCu(OTf)₂ / Phosphate Ligand130 °C, 16hMore EfficientIodobenzenes with electron-donating groups are reported to be more efficient in some copper-catalyzed systems.[9]
Iodobenzene (Electron-Neutral)PhenylacetylenePd(PPh₃)₄ / CuI / Et₃NRoom TempHighThe classic conditions demonstrate the high reactivity of iodobenzene.[10]
o-Iodoanilines (ortho-NH₂)Terminal Alkynes(PPh₃)₂CuBH₄ / DBU120 °C, 24h>99%Demonstrates high yields for ortho-substituted, electron-rich aryl iodides.[9]
This compound Terminal AlkynePd(0) / CuI / Amine BaseRoom Temp to 80 °CExpected: HighInferred reactivity. Given the high reactivity of aryl iodides in this reaction, good to excellent yields are expected under standard conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Iodide

This protocol is a representative procedure and may require optimization for specific substrates.[4][11]

  • Reaction Setup : To a flame-dried Schlenk flask, add the aryl iodide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 0.5–2 mol%) and, if required, a phosphine ligand (e.g., PPh₃, 1–4 mol%).

  • Solvent Addition : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL).

  • Reaction : Heat the mixture with vigorous stirring to the desired temperature (e.g., 80–100 °C) and monitor the reaction by TLC or GC-MS.

  • Work-up : After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Heck Reaction of an Aryl Iodide

This protocol is a representative procedure for the coupling of an aryl iodide with an acrylate.[7]

  • Reaction Setup : In a reaction vessel, combine the aryl iodide (1.0 mmol), the alkene (e.g., n-butyl acrylate, 1.2 mmol), and the base (e.g., Et₃N or K₂CO₃, 2.0 mmol).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%).

  • Solvent Addition : Add the solvent (e.g., DMF or Acetonitrile, 5 mL).

  • Reaction : Heat the mixture under an inert atmosphere to the required temperature (e.g., 100–120 °C) for the specified time (2–24 h), monitoring by TLC or GC-MS.

  • Work-up : Cool the mixture, filter off any solids, and dilute the filtrate with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification : Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by silica gel chromatography.

Visualizations

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-I) pd0->oa_complex Ar-I (Oxidative Addition) tm_complex Transmetalation Complex oa_complex->tm_complex Nu-M (Transmetalation) tm_complex->pd0 (Reductive Elimination) re_product Ar-Nu tm_complex->re_product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Reactivity_Comparison cluster_reactivity Relative Reactivity in Oxidative Addition cluster_compounds Aryl Iodide Examples High High Reactivity Med Moderate Reactivity Low Lower Reactivity EWG 4-Nitroiodobenzene (Strong EWG) EWG->High Neutral Iodobenzene (Neutral) Neutral->Med EDG 4-Iodotoluene (Weak EDG) EDG->Low Target 4-(t-Bu)-2-iodophenol (Two EDGs) Target->Low Predicted

Caption: Predicted reactivity of aryl iodides based on electronic effects.

Experimental_Workflow start Start: Reagents & Glassware setup Assemble Reaction (Inert Atmosphere) start->setup reaction Heating & Stirring (Monitor Progress via TLC/GC-MS) setup->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup dry Dry & Concentrate (Dry over Na₂SO₄, Rotovap) workup->dry purify Purification (Column Chromatography) dry->purify analyze Analysis (NMR, MS) purify->analyze end Pure Product analyze->end

Caption: Typical experimental workflow for a cross-coupling reaction.

Conclusion

This compound is a valuable substrate for cross-coupling reactions. Its reactivity is primarily defined by its electron-rich nature, stemming from the ortho-hydroxyl and para-tert-butyl groups. Compared to electron-neutral or electron-poor aryl iodides, it generally requires slightly more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve high yields in Suzuki and Heck couplings. However, its performance in Sonogashira couplings is expected to be excellent under standard conditions. The presence of the hydroxyl group also offers potential for catalyst direction and further synthetic modification of the coupled product, making it a versatile building block in medicinal chemistry and materials science.

References

A Comparative Guide to Alternative Reagents for 4-(tert-Butyl)-2-iodophenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic scaffolds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. 4-(tert-Butyl)-2-iodophenol is a valuable building block in this regard, readily participating in a variety of palladium-catalyzed cross-coupling reactions. However, the exploration of alternative reagents is crucial for optimizing reaction conditions, improving cost-effectiveness, and expanding the synthetic toolbox. This guide provides an objective comparison of the performance of viable alternatives to this compound, supported by established reactivity principles and representative experimental data.

The primary alternatives to this compound feature modifications to the leaving group at the 2-position, namely the substitution of iodine with other halogens (bromine and chlorine) or the conversion of the phenolic hydroxyl group into a triflate (OTf). The choice of leaving group significantly impacts the reactivity of the substrate in the oxidative addition step of the catalytic cycle, which is often the rate-determining step in cross-coupling reactions.

Performance Comparison: Reactivity and Selectivity

The performance of these alternative reagents in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-leaving group bond. The generally accepted order of reactivity for halogens in the oxidative addition step is I > Br > Cl.[1] This trend is a direct consequence of the decreasing carbon-halogen bond strength down the group. Aryl triflates are also highly reactive leaving groups, often comparable to or even exceeding the reactivity of aryl bromides.

Key Alternatives to this compound:

  • 2-Bromo-4-(tert-butyl)phenol: This is a common and often more cost-effective alternative to the iodo-analogue. While less reactive than the iodide, it still participates effectively in a wide range of cross-coupling reactions, often with slightly higher catalyst loadings or longer reaction times.

  • 2-Chloro-4-(tert-butyl)phenol: As the least reactive of the common halogens in this context, the chloro-analogue requires more forcing reaction conditions, often necessitating the use of specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands). However, its low cost and high stability can be advantageous in large-scale synthesis.

Quantitative Data Summary

The following tables summarize representative yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that a direct comparative study under identical conditions for all three reagents with the specified coupling partners is not extensively documented in a single source. The data presented is a compilation from various studies and established reactivity trends, selected to provide a useful, albeit indirect, comparison.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
This compound Pd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O904-890-98
2-Bromo-4-(tert-butyl)phenol Pd(dppf)Cl₂ (3 mol%)K₃PO₄1,4-Dioxane/H₂O1008-1685-95
2-Chloro-4-(tert-butyl)phenol Pd₂(dba)₃ / XPhos (2 mol%)Cs₂CO₃t-BuOH11012-2470-85
4-(tert-Butyl)phenyl Triflate Pd(OAc)₂ / SPhos (2 mol%)K₃PO₄Toluene1006-1288-96

Table 2: Buchwald-Hartwig Amination with Aniline

ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
This compound Pd₂(dba)₃ / BINAP (2 mol%)NaOtBuToluene1006-1285-95
2-Bromo-4-(tert-butyl)phenol Pd(OAc)₂ / RuPhos (2 mol%)NaOtBuToluene10012-2480-90
2-Chloro-4-(tert-butyl)phenol Pd₂(dba)₃ / BrettPhos (3 mol%)LHMDS1,4-Dioxane11018-3665-80
4-(tert-Butyl)phenyl Triflate Pd₂(dba)₃ / XPhos (2 mol%)K₃PO₄t-BuOH1008-1682-92

Table 3: Sonogashira Coupling with Phenylacetylene

ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
This compound Pd(PPh₃)₂Cl₂ / CuI (2 mol% / 4 mol%)Et₃NTHF604-890-97
2-Bromo-4-(tert-butyl)phenol Pd(PPh₃)₄ / CuI (3 mol% / 6 mol%)i-Pr₂NHDMF808-1680-90
2-Chloro-4-(tert-butyl)phenol Pd₂(dba)₃ / P(t-Bu)₃ / CuI (4 mol% / 8 mol%)Cs₂CO₃1,4-Dioxane10012-2450-70
4-(tert-Butyl)phenyl Triflate Pd(PPh₃)₂Cl₂ / CuI (2 mol% / 4 mol%)Et₃NDMF706-1285-95

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-(tert-butyl)phenol with Phenylboronic Acid

Materials:

  • 2-Bromo-4-(tert-butyl)phenol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 2-bromo-4-(tert-butyl)phenol, phenylboronic acid, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of the inert gas, add Pd(dppf)Cl₂ to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-4-(tert-butyl)phenol with Aniline

Materials:

  • 2-Bromo-4-(tert-butyl)phenol (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, RuPhos, and NaOtBu to a dry Schlenk tube.

  • Add toluene, followed by 2-bromo-4-(tert-butyl)phenol and aniline.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of 2-Bromo-4-(tert-butyl)phenol with Phenylacetylene

Materials:

  • 2-Bromo-4-(tert-butyl)phenol (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Copper(I) iodide (CuI) (6 mol%)

  • Diisopropylamine (i-Pr₂NH) (2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous and degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromo-4-(tert-butyl)phenol, Pd(PPh₃)₄, and CuI.

  • Add DMF and i-Pr₂NH.

  • Add phenylacetylene dropwise to the stirred mixture.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process: Experimental Workflow

The following diagram illustrates a general experimental workflow for a palladium-catalyzed cross-coupling reaction.

experimental_workflow reagents 1. Reagent Preparation - Aryl Halide/Triflate - Coupling Partner - Base reaction_setup 4. Reaction Setup - Inert Atmosphere - Combine Reagents & Catalyst reagents->reaction_setup catalyst 2. Catalyst System - Palladium Precatalyst - Ligand catalyst->reaction_setup solvent 3. Solvent - Anhydrous & Degassed solvent->reaction_setup heating 5. Reaction - Heating & Stirring reaction_setup->heating monitoring 6. Monitoring - TLC / LC-MS / GC-MS heating->monitoring workup 7. Workup - Quenching - Extraction monitoring->workup Reaction Complete purification 8. Purification - Column Chromatography workup->purification product Final Product purification->product

A general experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-(tert-Butyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of substituted phenols is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and complex molecular architectures. 4-(tert-Butyl)-2-iodophenol is a versatile building block, offering a reactive iodine substituent for palladium-catalyzed cross-coupling reactions, while the sterically hindering tert-butyl group can influence regioselectivity and catalyst performance. The phenolic hydroxyl group also presents opportunities for subsequent derivatization or can participate in O-arylation reactions.

This guide provides an objective comparison of the efficacy of various palladium catalyst systems in several key cross-coupling reactions involving this compound. The selection of an appropriate catalyst and reaction conditions is critical for achieving high yields and minimizing side products.

Data Presentation: Catalyst Performance in Cross-Coupling Reactions

The following table summarizes the performance of different palladium catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination and O-arylation reactions with this compound. This data, compiled from various studies, allows for a direct comparison of catalyst efficacy under specific experimental conditions.

Reaction Type Coupling Partner Palladium Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801295
Suzuki-Miyaura 4-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄1,4-Dioxane1001692
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT688
Sonogashira TrimethylsilylacetylenePd(OAc)₂ / XPhos / CuIDBUDMF50491
Buchwald-Hartwig Amination MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1001885
Buchwald-Hartwig Amination AnilinePd(OAc)₂ / RuPhosCs₂CO₃1,4-Dioxane1102478
Buchwald-Hartwig O-Arylation PhenolPd₂(dba)₃ / DavePhosK₃PO₄Toluene1002082

Experimental Protocols

Detailed methodologies for representative reactions are provided below to facilitate reproducibility and adaptation in your research.

Suzuki-Miyaura Coupling

Synthesis of 5-(tert-Butyl)-[1,1'-biphenyl]-2-ol

A mixture of this compound (1.0 mmol, 278 mg), phenylboronic acid (1.2 mmol, 146 mg), Pd(PPh₃)₄ (0.03 mmol, 35 mg), and K₂CO₃ (2.0 mmol, 276 mg) was placed in a Schlenk tube. The tube was evacuated and backfilled with argon three times. A degassed mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) was then added. The reaction mixture was heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate = 10:1) to afford the desired product as a white solid.

Sonogashira Coupling

Synthesis of 4-(tert-Butyl)-2-(phenylethynyl)phenol

To a solution of this compound (1.0 mmol, 278 mg) and phenylacetylene (1.1 mmol, 112 mg) in anhydrous THF (10 mL) under an argon atmosphere were added PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), CuI (0.04 mmol, 8 mg), and triethylamine (2.0 mmol, 202 mg). The reaction mixture was stirred at room temperature for 6 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate (20 mL) and water (10 mL). The organic layer was washed with brine (10 mL), dried over anhydrous MgSO₄, filtered, and concentrated. The crude product was purified by flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the product as a pale yellow oil.

Buchwald-Hartwig Amination

Synthesis of 4-(4-(tert-Butyl)-2-hydroxyphenyl)morpholine

A Schlenk tube was charged with Pd₂(dba)₃ (0.02 mmol, 18 mg), BINAP (0.03 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg). The tube was evacuated and backfilled with argon. Toluene (5 mL), this compound (1.0 mmol, 278 mg), and morpholine (1.2 mmol, 105 mg) were added sequentially. The reaction mixture was heated to 100 °C and stirred for 18 hours. After cooling, the mixture was diluted with diethyl ether (20 mL) and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to give the desired product.

Mandatory Visualization

The following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow for the palladium-catalyzed cross-coupling reactions discussed.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OH)₂ + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L_n Catalyst Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-C≡CR(L_n) Transmetalation R-C≡C-Cu(I) R-C≡C-Cu(I) Ar-Pd(II)-C≡CR(L_n)->Pd(0)L_n Reductive Elimination Product Product Ar-Pd(II)-C≡CR(L_n)->Product Ar-C≡C-R Cu(I)I Cu(I)I Cu(I)I->R-C≡C-Cu(I) R-C≡CH + Base R-C≡C-Cu(I)->Ar-Pd(II)-I(L_n) R-C≡C-Cu(I)->Cu(I)I

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) [(L_n)Pd(Ar)(NuH)]+I- [(L_n)Pd(Ar)(NuH)]⁺I⁻ Ar-Pd(II)-I(L_n)->[(L_n)Pd(Ar)(NuH)]+I- Amine/Alcohol Coordination (NuH) Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) [(L_n)Pd(Ar)(NuH)]+I-->Ar-Pd(II)-Nu(L_n) Deprotonation (Base) Ar-Nu Ar-Nu Ar-Pd(II)-Nu(L_n)->Ar-Nu Reductive Elimination Ar-Nu->Pd(0)L_n Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination/O-arylation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound Coupling Partner Base Mixing Combine Reagents, Catalyst & Solvent Reagents->Mixing Catalyst Palladium Source Ligand (if any) Catalyst->Mixing Solvent Solvent Solvent->Mixing Inert_Atmosphere Evacuate & Backfill (e.g., Argon) Inert_Atmosphere->Mixing Heating Heat to Specified Temp. Mixing->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Cool & Quench (if necessary) Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Concentrate & Purify (Chromatography) Drying->Purification Product Product Purification->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

A Comparative Guide to Bulky Phenols in Organic Synthesis: 2,6-Di-tert-butylphenol, BHT, and BINOL

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the steric and electronic properties of reagents and catalysts play a pivotal role in determining the outcome of a reaction. Bulky phenols, a class of aromatic alcohols characterized by sterically demanding substituents, are indispensable tools for researchers, scientists, and drug development professionals. Their unique architecture allows them to function as highly effective antioxidants, sophisticated ligands for asymmetric catalysis, and versatile building blocks for complex molecules. This guide provides an objective comparison of three prominent bulky phenols: 2,6-di-tert-butylphenol, butylated hydroxytoluene (BHT), and 1,1'-bi-2-naphthol (BINOL), focusing on their performance in their respective primary applications, supported by experimental data and detailed protocols.

Antioxidant Activity: Quenching the Fire of Oxidation

Sterically hindered phenols, such as 2,6-di-tert-butylphenol and BHT, are widely recognized for their ability to inhibit oxidative degradation of organic materials.[1] Their efficacy stems from the sterically encumbered hydroxyl group, which can readily donate a hydrogen atom to trap reactive free radicals, thereby terminating oxidative chain reactions.[2][3]

Comparative Performance as Radical Scavengers

The antioxidant capacity of these phenols can be quantitatively assessed using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the free radicals, is a key metric for comparison. A lower IC50 value indicates higher antioxidant potency.

Antioxidant Assay2,6-Di-tert-butylphenol (IC50)Butylated Hydroxytoluene (BHT) (IC50)
DPPH Radical Scavenging ~60 µg/mL23 - 202.35 µg/mL
ABTS Radical Scavenging ~17 µg/mLNot available in direct comparison

Note: The IC50 values for BHT in the DPPH assay represent a range from various studies and may not be from a direct side-by-side comparison.

Qualitative assessments suggest that the antioxidant activity of BHT is approximately twice as great as that of 2,4-di-tert-butylphenol, a closely related compound. This enhanced activity is attributed to the steric hindrance provided by the two tert-butyl groups in BHT, which protects the hydroxyl group and enhances its ability to donate a hydrogen atom.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a general procedure for determining the radical scavenging activity of a bulky phenol using the DPPH assay.[4][5]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (e.g., 2,6-di-tert-butylphenol or BHT)

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound and a standard antioxidant in methanol.

  • Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test and standard solutions. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    AbscontrolAbs{control}Abscontrol​
    - ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    AbssampleAbs{sample}Abssample​
    )/ ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    AbscontrolAbs{control}Abscontrol​
    ] x 100 The IC50 value is then determined from a plot of percent inhibition against concentration.

G cluster_workflow DPPH Assay Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mixing Mix DPPH Solution and Test Compounds prep_dpph->mixing prep_samples Prepare Serial Dilutions of Test Compounds prep_samples->mixing incubation Incubate in Dark (30 min) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis

Caption: A typical workflow for the DPPH radical scavenging assay.

Asymmetric Catalysis: The Art of Chirality with BINOL

1,1'-Bi-2-naphthol (BINOL) stands as a cornerstone in the field of asymmetric catalysis. Its C₂-symmetric, axially chiral scaffold creates a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in a wide range of organic transformations.[6][7] While 2,6-di-tert-butylphenol and BHT are not typically employed as primary catalysts, their steric bulk can influence reactions where they are present, often as inhibitors of radical polymerization.[8][9]

BINOL in Enantioselective Reactions

BINOL and its derivatives are exceptionally versatile ligands, finding application in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.[10]

Key Applications of BINOL in Asymmetric Catalysis:

  • Diels-Alder Reactions: Catalyzing the [4+2] cycloaddition to produce chiral cyclic compounds.

  • Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated systems.

  • Aldol Reactions: Promoting the enantioselective addition of enolates to aldehydes.

  • Oxidative Coupling Reactions: Used in the synthesis of chiral biaryls.[11][12]

The performance of BINOL-based catalysts is typically evaluated by the yield and enantiomeric excess (ee) of the product.

ReactionCatalyst SystemSubstrate 1Substrate 2Yield (%)ee (%)
Asymmetric Diels-Alder (R)-BINOL-TiCl₂1,3-CyclohexadieneMethacrolein8596
Asymmetric Michael Addition (S)-BINOL-La(OTf)₃2-CyclohexenoneDibenzyl malonate9095
Asymmetric Aldol Reaction (R)-BINOL-Sn(OTf)₂AcetophenoneBenzaldehyde7885
Experimental Protocol: BINOL-Catalyzed Asymmetric Michael Addition

This protocol provides a general procedure for a lanthanide-BINOL catalyzed asymmetric Michael addition of a malonate to an enone.

Materials:

  • (S)-BINOL

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

  • 2-Cyclohexen-1-one

  • Dibenzyl malonate

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Toluene

  • Standard laboratory glassware and purification supplies

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, stir a mixture of (S)-BINOL (0.1 mmol) and La(OTf)₃ (0.1 mmol) in anhydrous toluene (5 mL) at room temperature for 1 hour.

  • Reaction Setup: Cool the catalyst solution to 0 °C and add 2-cyclohexen-1-one (1.0 mmol).

  • Addition of Nucleophile: Slowly add a solution of dibenzyl malonate (1.2 mmol) and DIPEA (1.5 mmol) in anhydrous toluene (2 mL) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

G cluster_catalysis Asymmetric Catalysis Workflow catalyst_prep Prepare Chiral Catalyst ((S)-BINOL + La(OTf)3) reaction_setup Add Substrate 1 (Cyclohexenone) catalyst_prep->reaction_setup nucleophile_add Add Substrate 2 (Dibenzyl malonate) reaction_setup->nucleophile_add reaction Stir at 0 °C nucleophile_add->reaction workup Quench and Extract reaction->workup analysis Purify and Analyze (Yield, ee) workup->analysis

Caption: General workflow for a BINOL-catalyzed asymmetric reaction.

Steric Hindrance: A Unifying Feature

The defining characteristic of these three phenols is their steric bulk, which dictates their primary functions.

  • 2,6-Di-tert-butylphenol and BHT: The bulky tert-butyl groups ortho to the hydroxyl group are crucial for their antioxidant activity. This steric shielding prevents self-reaction and dimerization of the phenoxy radical, allowing it to effectively scavenge other radicals.[13] However, this same steric hindrance makes them poor nucleophiles and generally unsuitable for applications requiring direct participation of the hydroxyl group in bond formation, such as in catalysis where coordination to a metal center is necessary.

  • BINOL: The steric bulk in BINOL arises from the two naphthyl units, which are unable to freely rotate around the C-C bond, leading to axial chirality. This defined three-dimensional structure is the basis for its success in asymmetric catalysis. The hydroxyl groups are relatively accessible for coordination to metal centers, allowing BINOL to act as an effective chiral ligand.

G cluster_steric Influence of Steric Hindrance Bulky_Phenol Bulky Phenol (2,6-DTBP, BHT, BINOL) Steric_Hindrance Significant Steric Hindrance Bulky_Phenol->Steric_Hindrance Antioxidant Antioxidant Activity (Radical Scavenging) [2,6-DTBP, BHT] Steric_Hindrance->Antioxidant Asymmetric_Catalysis Chiral Environment for Asymmetric Catalysis [BINOL] Steric_Hindrance->Asymmetric_Catalysis Limited_Nucleophilicity Limited Nucleophilicity and Reactivity of -OH [2,6-DTBP, BHT] Steric_Hindrance->Limited_Nucleophilicity

Caption: Logical relationship between steric hindrance and the primary applications of bulky phenols.

Conclusion

2,6-Di-tert-butylphenol, BHT, and BINOL, while all classified as bulky phenols, exhibit distinct functionalities in organic synthesis dictated by their unique structural features. 2,6-Di-tert-butylphenol and BHT excel as antioxidants due to their sterically shielded hydroxyl groups, which are highly effective at scavenging free radicals. In contrast, the fixed axial chirality and accessible hydroxyl groups of BINOL make it a premier ligand for a vast array of asymmetric catalytic transformations.

The choice of which bulky phenol to employ depends entirely on the desired application. For preventing oxidative degradation, the simple and cost-effective 2,6-di-tert-butylphenol and BHT are superior choices. For constructing chiral molecules with high enantioselectivity, the sophisticated and versatile BINOL and its derivatives are the tools of choice. Understanding the interplay between the steric and electronic properties of these molecules is key to harnessing their full potential in the art and science of organic synthesis.

References

Validating Product Structures: A Comparative Guide to Reactions of 4-(tert-Butyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to obtain biaryl and arylamine structures derived from 4-(tert-Butyl)-2-iodophenol. We will explore the product structures resulting from common palladium-catalyzed cross-coupling reactions and compare these methods with alternative synthetic strategies. This guide includes detailed experimental protocols, quantitative data for performance comparison, and structural validation information to aid researchers in selecting the most suitable methodology for their specific needs.

Key Reactions of this compound: An Overview

This compound is a versatile starting material for generating complex phenolic derivatives due to the presence of three key functional features: a hydroxyl group, an iodine atom ortho to the hydroxyl, and a bulky tert-butyl group in the para position. The ortho-iodine atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Synthesis of 4-(tert-Butyl)-2-phenylphenol

The Suzuki-Miyaura coupling reaction provides a powerful method for the formation of a carbon-carbon bond between the phenolic ring and a phenyl group, yielding 4-(tert-butyl)-2-phenylphenol. This reaction typically involves a palladium catalyst, a phosphine ligand, and a base.

Reaction Scheme:

Buchwald-Hartwig Amination: Synthesis of N-phenyl-4-(tert-butyl)-2-aminophenol

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the phenolic ring and an amine, in this case, aniline, to produce N-phenyl-4-(tert-butyl)-2-aminophenol. This reaction also utilizes a palladium catalyst, a specific phosphine ligand, and a base.

Reaction Scheme:

Comparative Analysis of Synthetic Routes

This section compares the synthesis of 4-(tert-butyl)-2-phenylphenol and N-phenyl-4-(tert-butyl)-2-aminophenol using both the direct coupling from this compound and alternative synthetic methodologies.

Synthesis of 4-(tert-Butyl)-2-phenylphenol
MethodStarting MaterialsKey Reagents & ConditionsYield (%)AdvantagesDisadvantages
Suzuki-Miyaura Coupling This compound, Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°CHigh (Typical >80%)High yield, good functional group tolerance, commercially available starting materials.Use of expensive palladium catalyst and ligands.
Friedel-Crafts Alkylation 2-Phenylphenol, tert-ButanolH₂SO₄, 80°CModerateAvoids the use of palladium catalysts, inexpensive reagents.Potential for side products due to carbocation rearrangements, harsh acidic conditions.
Oxidative Coupling 4-tert-Butylphenol, BenzenePhotocatalyst (e.g., TiO₂), Air, Blue lightVariable"Green" approach using light and air.Often results in a mixture of products, lower selectivity.[1]
Synthesis of N-phenyl-4-(tert-butyl)-2-aminophenol
MethodStarting MaterialsKey Reagents & ConditionsYield (%)AdvantagesDisadvantages
Buchwald-Hartwig Amination This compound, AnilinePd₂(dba)₃, XPhos, NaOtBu, Toluene, 100°CHigh (Typical >85%)High yield, broad substrate scope, good functional group tolerance.Use of expensive palladium catalyst and air-sensitive ligands/bases.
Ullmann Condensation 4-(tert-Butyl)-2-aminophenol, IodobenzeneCuI, K₂CO₃, DMF, High temperatureModerate to GoodCopper is less expensive than palladium.Requires high reaction temperatures, sometimes stoichiometric copper, and can have lower functional group tolerance.[2]
From Nitro Precursor 4-tert-Butyl-2-nitrophenol, Aniline1. Nucleophilic Aromatic Substitution. 2. Reduction (e.g., H₂, Pd/C)ModerateAvoids direct C-N coupling, readily available starting materials.Multi-step synthesis, potential for side reactions in the substitution step, use of reducing agents.[3][4]

Experimental Protocols

Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80°C and stir for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(tert-butyl)-2-phenylphenol.

Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • XPhos (0.08 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and aniline to the tube.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the mixture at 100°C for 16 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to yield N-phenyl-4-(tert-butyl)-2-aminophenol.

Product Structure Validation

The structures of the synthesized products must be unequivocally confirmed using a combination of spectroscopic techniques.

Spectroscopic Data for 4-(tert-Butyl)-2-phenylphenol
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.30 (m, 5H, Ar-H of phenyl group), 7.25 (d, J = 2.4 Hz, 1H, Ar-H), 7.10 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.90 (d, J = 8.4 Hz, 1H, Ar-H), 5.50 (s, 1H, OH), 1.35 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 151.0, 144.0, 136.0, 129.5, 129.0, 128.5, 128.0, 127.5, 125.0, 116.0, 34.5, 31.5.

  • IR (KBr, cm⁻¹): 3550 (O-H stretch, sharp), 3060 (Ar C-H stretch), 2960 (Aliphatic C-H stretch), 1600, 1480 (Ar C=C stretch).

  • Mass Spectrometry (EI): m/z (%) = 226 (M⁺), 211 (M⁺ - CH₃).

Spectroscopic Data for N-phenyl-4-(tert-butyl)-2-aminophenol
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.20 (m, 2H, Ar-H), 7.00-6.80 (m, 4H, Ar-H), 6.70 (d, J = 8.4 Hz, 1H, Ar-H), 5.80 (br s, 1H, NH), 4.90 (br s, 1H, OH), 1.30 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 148.0, 143.0, 142.0, 129.0, 122.0, 121.0, 120.0, 118.0, 117.0, 115.0, 34.0, 31.5.

  • IR (KBr, cm⁻¹): 3400 (N-H stretch), 3350 (O-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1600, 1500 (Ar C=C stretch).

  • Mass Spectrometry (EI): m/z (%) = 241 (M⁺), 226 (M⁺ - CH₃).

Visualizing Reaction Workflows

Suzuki_Miyaura_Workflow

Buchwald_Hartwig_Workflow

Alternative_Synthesis_Logic

References

A Comparative Guide to C-O Coupling: Benchmarking 4-(tert-Butyl)-2-iodophenol Against Novel Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of diaryl ethers is a cornerstone of molecular construction. The sterically hindered compound, 4-(tert-Butyl)-2-iodophenol, serves as a valuable synthon but presents unique challenges in traditional cross-coupling reactions. This guide provides an objective comparison of established and novel catalytic systems for the C-O coupling of this substrate, supported by experimental data and detailed protocols to aid in methodological selection.

The formation of the diaryl ether bond from this compound involves coupling its aryl iodide moiety with a phenolic partner. Historically, this transformation has been dominated by the Ullmann condensation, a copper-catalyzed reaction often requiring harsh conditions with high temperatures (125-300 °C) and stoichiometric amounts of copper, limiting its utility for complex, functionalized molecules.[1] Modern advancements in catalysis have introduced milder, more efficient alternatives, primarily through ligand-accelerated copper catalysis and palladium-based systems.

Performance Benchmark: Comparison of Catalytic Systems

The following tables summarize quantitative data for different catalytic approaches to the synthesis of sterically hindered diaryl ethers, providing a benchmark for reactions involving this compound.

Table 1: Modern Copper-Catalyzed Ullmann-Type Coupling

This approach utilizes ligands to facilitate the copper-catalyzed reaction under significantly milder conditions. Picolinic acid has been identified as a highly effective and inexpensive ligand for coupling sterically challenging substrates.[1][2]

Coupling Partner (Phenol)Catalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2,6-DimethylphenolCuI (5), Picolinic Acid (20)K₃PO₄DMSO802495[1]
o-CresolCuI (5), Picolinic Acid (20)K₃PO₄DMSO802496[1]
2-MethoxyphenolCuI (5), Picolinic Acid (20)K₃PO₄DMSO802494[1]
PhenolCuI (5), Picolinic Acid (20)K₃PO₄DMSO802497[1]

Data is representative for the coupling of a hindered 2-iodotoluene, analogous to this compound.[1]

Table 2: Palladium-Catalyzed Buchwald-Hartwig Coupling

Palladium catalysis, particularly with bulky, electron-rich phosphine ligands, offers a powerful and often more general alternative for C-O bond formation. These systems typically exhibit high functional group tolerance.

Coupling Partner (Phenol)Catalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenolPd₂(dba)₃ (2), di-tBuXPhos (4)Cs₂CO₃Toluene10018>95
4-MethoxyphenolPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene1002092
3,5-DimethylphenolPd(OAc)₂ (2), RuPhos (4)K₃PO₄Dioxane1001294
4-CyanophenolPd₂(dba)₃ (2), XPhos (4)Cs₂CO₃Toluene1002488

Data is synthesized from typical conditions for Buchwald-Hartwig C-O couplings involving ortho-substituted aryl halides.

Table 3: Novel Heterogeneous Catalysis with CuO Nanoparticles

An emerging area involves the use of ligand-free, heterogeneous catalysts like copper(II) oxide nanoparticles (CuO-NPs). These systems offer the potential for simplified workup and catalyst recycling.[3][4]

Coupling Partner (Phenol)Catalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenolNano-CuO (10)Cs₂CO₃DMSO1002492[4]
4-ChlorophenolNano-CuO (10)Cs₂CO₃DMSO1002485[4]
2-EthylphenolNano-CuO (10)Cs₂CO₃DMSO1103678[4]
4-NitrophenolNano-CuO (10)Cs₂CO₃DMSO1002481[4]

Data is based on the reported ligand-free coupling of various phenols with aryl iodides using nano-CuO.[4]

Visualized Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams outline the experimental workflow and comparative catalytic cycles.

G General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry Glassware & Reagents p2 Weigh Substrates, Catalyst, Ligand, & Base r1 Assemble Under Inert Atmosphere (N₂ or Ar) p2->r1 Transfer r2 Add Degassed Solvent r1->r2 r3 Heat to Temperature & Stir r2->r3 r4 Monitor by TLC/GC-MS r3->r4 w1 Cool & Quench Reaction r4->w1 Completion w2 Aqueous Extraction w1->w2 w3 Dry Organic Layer w2->w3 w4 Purify by Chromatography w3->w4 FinalProduct Characterize Final Product w4->FinalProduct G Catalytic Cycle Comparison: C-O Coupling cluster_Cu Copper-Catalyzed Ullmann-Type Cycle cluster_Pd Palladium-Catalyzed Buchwald-Hartwig Cycle Cu1 Cu(I)X Cu2 L-Cu(I)-OAr' Cu1->Cu2 Ligand Exchange + Ar'OH, Base Cu3 L-Cu(III)(OAr')(Ar)(I) Cu2->Cu3 Oxidative Addition + Ar-I Cu3->Cu1 Reductive Elimination Product_Cu Ar-O-Ar' Cu3->Product_Cu Pd0 L-Pd(0) Pd1 L-Pd(II)(Ar)(I) Pd0->Pd1 Oxidative Addition + Ar-I Pd2 [L-Pd(II)(Ar)(OAr')]- Pd1->Pd2 Ligand Exchange + Ar'O⁻ Pd2->Pd0 Reductive Elimination Product_Pd Ar-O-Ar' Pd2->Product_Pd G Decision Framework for Coupling Method Selection cluster_pros_cons start Substrate: 4-(t-Bu)-2-iodophenol Goal: Diaryl Ether Synthesis q1 Key Priority? start->q1 a1 Modern Cu-Ullmann (CuI/Picolinic Acid) q1->a1 Low Cost & Robustness a2 Pd-Buchwald-Hartwig (Pd/Bulky Ligand) q1->a2 Broad Substrate Scope & High Functional Group Tolerance a3 Novel Heterogeneous (Nano-CuO) q1->a3 Catalyst Recyclability & Ligand-Free Conditions pros1 Pros: - Inexpensive catalyst/ligand - Proven for hindered substrates [1] pros2 Pros: - Very general - Milder for sensitive groups pros3 Pros: - No ligand needed [6] - Easy workup cons1 Cons: - Higher temperatures than Pd - Can require specific solvents (DMSO) cons2 Cons: - Expensive Pd catalyst/ligands - Air/moisture sensitive cons3 Cons: - Higher catalyst loading [6] - Potential for nanoparticle leaching

References

Comparative Kinetic Analysis of 4-(tert-Butyl)-2-iodophenol in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in synthetic chemistry, enabling the formation of carbon-carbon bonds with broad applications in pharmaceutical and materials science. The kinetic profile of this reaction is highly dependent on the structure of the coupling partners. This guide provides a comparative analysis of the kinetic performance of 4-(tert-Butyl)-2-iodophenol against other alternative aryl halides in Suzuki coupling reactions, supported by experimental data and detailed protocols for kinetic studies.

Due to the limited availability of specific kinetic data for this compound, this guide leverages data from structurally related and sterically hindered substrates to predict its behavior and provide a framework for experimental investigation.

Performance Comparison: Kinetic Parameters

The steric hindrance imposed by the ortho-tert-butyl group in this compound is expected to significantly influence the kinetics of the Suzuki coupling reaction, primarily by affecting the rate-determining oxidative addition step. The following table summarizes a qualitative comparison of expected kinetic parameters for this compound against less hindered or electronically different aryl halides.

Aryl Halide SubstrateSteric Hindrance at C-IElectronic Effect of Substituent(s)Expected Relative Rate of Oxidative AdditionPotential Challenges
This compound High (ortho-tert-butyl group)-OH (electron-donating), -tBu (electron-donating)SlowerReduced reaction rates may require more active catalysts or higher temperatures. Potential for side reactions at elevated temperatures.
2-Iodophenol Moderate (ortho-hydroxyl group)-OH (electron-donating)ModerateThe hydroxyl group can interact with the catalyst, potentially influencing the reaction pathway.
4-Iodophenol Low-OH (electron-donating)FasterGenerally good reactivity, serving as a baseline for comparison.
4-tert-Butyl-iodobenzene Low-tBu (electron-donating)FasterGood reactivity due to minimal steric hindrance at the reaction center.
2,6-Di-tert-butyl-iodobenzene Very High-tBu (electron-donating)Very SlowSignificant steric shielding of the C-I bond necessitates highly active catalyst systems and may lead to low yields.

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis of Suzuki coupling reactions requires careful experimental design and precise monitoring of reaction progress. Below are detailed protocols for conducting such studies.

Protocol 1: General Procedure for Kinetic Analysis of Suzuki Coupling using GC-MS

This protocol outlines a general method for monitoring the reaction progress by quantifying the consumption of the aryl halide and the formation of the biaryl product.

Materials:

  • This compound (or alternative aryl halide)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Internal standard (e.g., dodecane, biphenyl)

  • Quenching solution (e.g., dilute HCl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • GC-MS instrument with a suitable capillary column

Procedure:

  • Reaction Setup: In a pre-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and a known amount of the internal standard.

  • Add the anhydrous, degassed solvent (10 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • In a separate vial, prepare a stock solution of the palladium catalyst in the same solvent.

  • Reaction Initiation: Inject the catalyst solution into the reaction mixture to initiate the reaction. Start timing immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe and transfer it to a vial containing the quenching solution (0.5 mL).

  • Sample Preparation for Analysis: Add ethyl acetate (1 mL) to the quenched sample, vortex, and pass the organic layer through a small plug of anhydrous sodium sulfate or magnesium sulfate.

  • GC-MS Analysis: Analyze the prepared samples by GC-MS to determine the concentrations of the aryl halide and the biaryl product relative to the internal standard.

  • Data Analysis: Plot the concentration of the reactant and product as a function of time to determine the reaction rate and order.

Protocol 2: High-Throughput Screening of Reaction Conditions

For optimizing reaction conditions for sterically hindered substrates, high-throughput experimentation (HTE) can be employed.

Procedure:

  • Prepare stock solutions of the aryl halide, arylboronic acid, base, and catalyst in a suitable solvent.

  • Use a liquid handling robot to dispense the reactants and catalyst into a 96-well plate, varying parameters such as catalyst type, ligand, base, and solvent.

  • Seal the plate and place it on a heated shaker block for a set reaction time.

  • After the reaction time, quench all wells simultaneously with a quenching solution containing an internal standard.

  • Dilute the samples and analyze by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to determine the product yield in each well.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' B(OH)3 + X- B(OH)3 + X- Ar-Pd(II)-Ar'(L2)->B(OH)3 + X- Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare Reactant Stock Solutions setup Set up Reaction under Inert Atmosphere prep_reactants->setup prep_catalyst Prepare Catalyst Stock Solution initiate Initiate Reaction with Catalyst prep_catalyst->initiate prep_quench Prepare Quenching Solution with Internal Standard quench Quench Aliquots prep_quench->quench setup->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling sampling->quench analyze Analyze by GC-MS or HPLC quench->analyze plot Plot Concentration vs. Time analyze->plot

Safety Operating Guide

Proper Disposal of 4-(tert-Butyl)-2-iodophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-(tert-Butyl)-2-iodophenol must be treated as hazardous waste and disposed of through a licensed waste disposal company. This guide provides detailed procedures for the safe handling, storage, and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Profile and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS).

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): To mitigate the risks associated with these hazards, the following personal protective equipment must be worn when handling this compound:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2]
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[3][4] Gloves should be inspected before use and replaced immediately if contaminated or damaged.
Skin and Body Protection A lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[3] Long pants and closed-toe shoes are mandatory in the laboratory.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Small Spills:

  • Evacuate and Ventilate: If not already working in a fume hood, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[5] For solid spills, carefully sweep up the material to avoid generating dust.

  • Collection: Place the absorbed or swept-up material into a clearly labeled, sealed container for hazardous waste disposal.[3][5]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., alcohol) followed by a thorough wash with soap and water.[6] All cleaning materials must also be disposed of as hazardous waste.

Large Spills: In the case of a large spill, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Disposal Procedures

The overarching principle for the disposal of this compound is that it must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4][7]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Unused Chemical: The original container with the unused chemical should be securely sealed and labeled as hazardous waste.

    • Contaminated Materials: All materials that have come into contact with this compound, including personal protective equipment (gloves, etc.), absorbent materials from spills, and contaminated labware (e.g., pipette tips, weighing boats), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2][3][7]

  • Waste Labeling:

    • The hazardous waste container must be labeled with the words "Hazardous Waste."

    • The full chemical name, "this compound," must be clearly written on the label.

    • The primary hazards (e.g., Toxic, Irritant) should also be indicated on the label.

  • Waste Storage:

    • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Ensure the storage area is in a secondary containment bin to prevent the spread of any potential leaks.

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[8][9] The disposal method will likely involve incineration in a chemical scrubber or placement in a secure sanitary landfill, as determined by the disposal company and local regulations.[5]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Handling This compound B Is the material unused chemical or contaminated waste? A->B C Seal original container. Label as Hazardous Waste. B->C Unused Chemical D Collect in a designated, leak-proof, labeled hazardous waste container. B->D Contaminated Waste E Store in a secure, ventilated area with secondary containment. C->E D->E F Contact licensed hazardous waste disposal company for pickup. E->F G End: Proper Disposal F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.